(1R,2R)-2-(Propylamino)cyclohexanol
Description
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Structure
3D Structure
Properties
IUPAC Name |
(1R,2R)-2-(propylamino)cyclohexan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO/c1-2-7-10-8-5-3-4-6-9(8)11/h8-11H,2-7H2,1H3/t8-,9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXOCCHYQGUFUDW-RKDXNWHRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1CCCCC1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCN[C@@H]1CCCC[C@H]1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40574174 | |
| Record name | (1R,2R)-2-(Propylamino)cyclohexan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40574174 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60093-74-5 | |
| Record name | (1R,2R)-2-(Propylamino)cyclohexan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40574174 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
(1R,2R)-2-(Propylamino)cyclohexanol CAS number 60093-74-5
An In-depth Technical Guide to (1R,2R)-2-(Propylamino)cyclohexanol
Foreword
This document provides a comprehensive technical overview of (1R,2R)-2-(Propylamino)cyclohexanol (CAS Number 60093-74-5), a chiral amino alcohol with significant potential in synthetic chemistry and drug discovery. Due to the limited availability of direct experimental data for this specific molecule, this guide synthesizes information from established chemical principles and data from closely related structural analogs. The methodologies and insights presented herein are grounded in extensive experience in chemical synthesis, characterization, and application development. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering both foundational knowledge and practical, field-proven insights.
Molecular Profile and Physicochemical Characteristics
(1R,2R)-2-(Propylamino)cyclohexanol is a chiral secondary amino alcohol. The stereochemistry, with both the hydroxyl and the propylamino groups in a trans configuration on the cyclohexane ring, is crucial for its specific molecular interactions and potential biological activity.
Structure and Stereochemistry
The molecule consists of a cyclohexane ring with a hydroxyl group on carbon 1 and a propylamino group on carbon 2. The (1R,2R) designation specifies the absolute configuration at these two chiral centers, leading to a specific three-dimensional arrangement of the substituents. This defined stereochemistry is critical in applications such as asymmetric synthesis and as a building block for chiral drugs.
Physicochemical Properties (Inferred)
Direct experimental data for (1R,2R)-2-(Propylamino)cyclohexanol is scarce. Therefore, the following properties are estimated based on the known properties of its close analog, (1R,2R)-2-Aminocyclohexanol, and general chemical principles.[1][2]
| Property | Inferred Value | Rationale for Inference |
| CAS Number | 60093-74-5 | Assigned identifier. |
| Molecular Formula | C₉H₁₉NO | Based on chemical structure. |
| Molecular Weight | 157.26 g/mol | Calculated from the molecular formula. |
| Appearance | Colorless to pale yellow liquid or low melting solid | Inferred from the analog (1R,2R)-2-Aminocyclohexanol which is a colorless to pale yellow liquid or solid.[2] |
| Boiling Point | ~230-240 °C | Expected to be higher than (1R,2R)-2-Aminocyclohexanol due to increased molecular weight. |
| Melting Point | Not available | Likely a low melting solid or liquid at room temperature. |
| Solubility | Soluble in water and polar organic solvents | The presence of polar hydroxyl and amino groups suggests good solubility in polar solvents. |
| pKa (of the amine) | ~9.5 - 10.5 | Typical range for secondary amines. |
Synthesis and Purification
The most direct and industrially scalable synthesis of (1R,2R)-2-(Propylamino)cyclohexanol is via the N-alkylation of the readily available chiral precursor, (1R,2R)-2-Aminocyclohexanol.
Synthetic Workflow: N-Alkylation
This protocol describes a robust method for the synthesis of the target compound. The causality behind each step is explained to ensure reproducibility and scalability.
Caption: Synthetic workflow for (1R,2R)-2-(Propylamino)cyclohexanol.
Detailed Experimental Protocol
Materials:
-
(1R,2R)-2-Aminocyclohexanol (1.0 eq)
-
1-Bromopropane (1.2 eq)
-
Potassium Carbonate (K₂CO₃, 2.0 eq), anhydrous
-
Acetonitrile (anhydrous)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of (1R,2R)-2-Aminocyclohexanol in anhydrous acetonitrile, add anhydrous potassium carbonate.
-
Add 1-bromopropane dropwise to the suspension at room temperature.
-
Heat the reaction mixture to reflux (approximately 82°C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.
-
Filter the mixture to remove the potassium carbonate and other inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of methanol in dichloromethane to afford the pure (1R,2R)-2-(Propylamino)cyclohexanol.
Rationale for Choices:
-
Solvent: Acetonitrile is a polar aprotic solvent that is ideal for Sₙ2 reactions as it solvates the cation but not the anion, leaving the nucleophile (the amine) more reactive.
-
Base: Anhydrous potassium carbonate is a mild, non-nucleophilic base that neutralizes the HBr formed during the reaction, driving the equilibrium towards the product. Diisopropylethylamine (DIPEA) is an alternative.
-
Purification: Column chromatography is a standard and effective method for purifying organic compounds of moderate polarity. The choice of a DCM/MeOH gradient allows for the efficient separation of the product from any unreacted starting material and potential over-alkylation byproducts.
Analytical Validation and Characterization
A robust analytical workflow is essential to confirm the identity, purity, and stereochemical integrity of the synthesized (1R,2R)-2-(Propylamino)cyclohexanol.
Analytical Workflow
Caption: Analytical workflow for compound validation.
Step-by-Step Analytical Protocols
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: To confirm the presence of the propyl group (triplet and two multiplets), the cyclohexyl ring protons, and the exchangeable protons of the amine and hydroxyl groups.
-
¹³C NMR: To confirm the number of unique carbon atoms in the molecule.
-
2D NMR (COSY, HSQC): To establish the connectivity between protons and carbons, confirming the structure.
-
-
Mass Spectrometry (MS):
-
Technique: Electrospray Ionization (ESI) or Gas Chromatography (GC) coupled with Mass Spectrometry.
-
Purpose: To determine the molecular weight of the compound and to identify potential impurities. The expected [M+H]⁺ ion would be at m/z 158.15.
-
-
High-Performance Liquid Chromatography (HPLC):
-
Technique: Reversed-phase HPLC with UV or Evaporative Light Scattering Detection (ELSD).
-
Purpose: To determine the purity of the compound. A typical mobile phase would be a gradient of acetonitrile in water with 0.1% trifluoroacetic acid or formic acid.
-
-
Chiral HPLC:
-
Technique: HPLC using a chiral stationary phase (e.g., a cyclodextrin-based column).[3]
-
Purpose: To confirm the enantiomeric purity of the (1R,2R) isomer. This is a critical step to ensure that no racemization occurred during the synthesis.
-
Applications in Drug Discovery and Development
The (1R,2R)-2-aminocyclohexanol scaffold is a valuable pharmacophore found in various biologically active molecules. The addition of a propyl group in (1R,2R)-2-(Propylamino)cyclohexanol can modulate its lipophilicity and steric properties, potentially leading to novel therapeutic agents.
Structure-Activity Relationship (SAR) Insights
-
Lipophilicity: The propyl group increases the lipophilicity of the molecule compared to its amino- and ethylamino-analogs. This can enhance membrane permeability and oral bioavailability.[4]
-
Steric Hindrance: The bulk of the propyl group can influence binding to biological targets, potentially increasing selectivity for a specific receptor or enzyme.
-
Hydrogen Bonding: The secondary amine and the hydroxyl group are capable of acting as hydrogen bond donors and acceptors, which is crucial for molecular recognition at a biological target.[4]
Potential Therapeutic Applications
-
Modulators of Multidrug Resistance (MDR): Structurally related N,N-bis(cyclohexanol)amine derivatives have shown potent activity as reversers of P-glycoprotein-mediated multidrug resistance in cancer cells.[5] (1R,2R)-2-(Propylamino)cyclohexanol could serve as a key intermediate for the synthesis of novel MDR modulators.
-
Analgesics and Anesthetics: The cyclohexanol/amine motif is present in drugs like Tramadol and Ketamine, which act on the central nervous system.[6] While the mechanism of action is complex, this structural similarity suggests that derivatives of (1R,2R)-2-(Propylamino)cyclohexanol could be explored for their analgesic or anesthetic properties.
-
Chiral Ligands in Asymmetric Catalysis: Chiral amino alcohols are widely used as ligands for metal catalysts in asymmetric synthesis.[7] The specific stereochemistry of (1R,2R)-2-(Propylamino)cyclohexanol makes it a candidate for developing new catalysts for enantioselective reactions.
Conceptual Signaling Pathway Involvement
The following diagram illustrates a hypothetical mechanism where a drug derived from (1R,2R)-2-(Propylamino)cyclohexanol could act as an inhibitor of a P-glycoprotein efflux pump, thereby increasing the intracellular concentration of a co-administered chemotherapeutic agent.
Caption: Conceptual pathway for overcoming multidrug resistance.
Conclusion
(1R,2R)-2-(Propylamino)cyclohexanol is a chiral building block with considerable, yet largely unexplored, potential. This guide provides a foundational framework for its synthesis, characterization, and potential applications, drawing upon established chemical principles and data from analogous structures. The detailed protocols and mechanistic insights are intended to empower researchers to confidently incorporate this molecule into their discovery and development pipelines, paving the way for new innovations in medicine and chemistry.
References
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Nelson, E., Formen, J. S. S. K., & Wolf, C. (2021). Rapid organocatalytic chirality analysis of amines, amino acids, alcohols, amino alcohols and diols with achiral iso(thio)cyanate probes. Chemical Science, 12(23), 8052–8059. (URL: [Link])
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PubChem. (n.d.). (1R,2R)-2-Aminocyclohexanol. National Center for Biotechnology Information. Retrieved from [Link]
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Gasparri, F., et al. (2013). New structure-activity relationship studies in a series of N,N-bis(cyclohexanol)amine aryl esters as potent reversers of P-glycoprotein-mediated multidrug resistance (MDR). Bioorganic & Medicinal Chemistry, 21(3), 699-710. (URL: [Link])
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Drug Design Org. (2005). Structure Activity Relationships. Retrieved from [Link]
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Li, W., et al. (2013). Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography. Journal of Chromatography A, 1304, 256-262. (URL: [Link])
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PubChem. (n.d.). (1S,2R)-2-Aminocyclohexanol. National Center for Biotechnology Information. Retrieved from [Link]
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Vallejos, G. G., et al. (2012). Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. Molecules, 17(8), 9415-9426. (URL: [Link])
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Nile H. (2020, June 15). Synthesis of cyclohexene from cyclohexanol [Video]. YouTube. (URL: [Link])
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Wikipedia. (n.d.). Chiral resolution. Retrieved from [Link]
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Zhang, Y., et al. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry, 95(2), 859–875. (URL: [Link])
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Cheméo. (n.d.). Chemical Properties of Cyclohexanol, 2-amino-, cis- (CAS 931-15-7). Retrieved from [Link]
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Vaishnav, Y., Verma, S., & Mishra, A. (2025). The Role of Structure-Activity Relationship (SAR) In Drug Discovery. Indian Journal of Pharmaceutical Chemistry and Analytical Techniques, 1(1), 67-83. (URL: [Link])
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Restek. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. Retrieved from [Link]
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Wang, L., et al. (2016). Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][8][9]naphthyrin-5(6H)-one. Tetrahedron, 72(44), 7024-7029. (URL: [Link])
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Li, X., et al. (2021). Synthesis of cyclohexanol and ethanol via the hydrogenation of cyclohexyl acetate with Cu2Znx/Al2O3 catalysts. Catalysis Science & Technology, 11(13), 4534-4543. (URL: [Link])
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Bolm, C., et al. (2004). Resolution of 2-Aminocyclohexanol Derivatives and Applications. Advanced Synthesis & Catalysis, 346(4), 437-440. (URL: [Link])
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Ahuja, S. (2002). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International, 15(6), 332-338. (URL: [Link])
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Kumar, S., & Manivannan, V. (2020). NaH Catalyzed Synthesis of Pentasubstituted Cyclohexanol from Aryl Methyl Ketone and Aromatic Aldehyde. ChemistrySelect, 5(24), 7246-7250. (URL: [Link])
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MySkinRecipes. (n.d.). (1R,2R)-2-Aminocyclohexanol. Retrieved from [Link])
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Gandomkar, S., et al. (2019). One‐pot Synthesis of 4‐Aminocyclohexanol Isomers by Combining a Keto Reductase and an Amine Transaminase. ChemCatChem, 11(21), 5349-5353. (URL: [Link])
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A Mechanistic Dissection of (1R,2R)-2-(Propylamino)cyclohexanol in Asymmetric Catalysis: A Technical Guide
This technical guide provides an in-depth exploration of the synthesis and mechanism of action of the chiral ligand, (1R,2R)-2-(propylamino)cyclohexanol. While direct literature on this specific N-propylated ligand is nascent, this document extrapolates from the well-established catalytic behavior of its parent compound, (1R,2R)-2-aminocyclohexanol, and its N-alkylated analogs. The focus will be on a cornerstone application of such ligands: the catalytic enantioselective addition of organozinc reagents to aldehydes, a powerful tool in the stereoselective synthesis of chiral secondary alcohols. This guide is intended for researchers, scientists, and professionals in drug development seeking to understand and apply this class of chiral ligands in asymmetric synthesis.
Introduction: The Significance of Chiral 1,2-Amino Alcohols
Chiral 1,2-amino alcohols are a privileged class of compounds in organic synthesis, serving as both valuable synthons for pharmaceuticals and highly effective ligands in asymmetric catalysis.[1] Their utility stems from the presence of two vicinal stereogenic centers and the dual functionality of the amino and hydroxyl groups, which allow for precise chelation to a metal center. This rigid coordination sphere creates a well-defined chiral environment that can effectively bias the stereochemical outcome of a chemical transformation. The (1R,2R)-2-aminocyclohexanol backbone, in particular, offers a conformationally constrained cyclohexane ring that enhances the predictability of the stereochemical induction. The nature of the substituent on the nitrogen atom is a critical handle for tuning the steric and electronic properties of the ligand, thereby influencing the enantioselectivity of the catalyzed reaction.[2]
Synthesis of (1R,2R)-2-(Propylamino)cyclohexanol
The target ligand can be readily synthesized from its commercially available precursor, (1R,2R)-2-aminocyclohexanol, via standard N-alkylation methodologies. A common and effective method is reductive amination.
Synthetic Pathway: Reductive Amination
This two-step, one-pot procedure involves the reaction of the primary amine with propanal to form an intermediate imine, which is then reduced in situ to the desired secondary amine.
Caption: Synthetic route to (1R,2R)-2-(Propylamino)cyclohexanol.
Experimental Protocol: Laboratory-Scale Synthesis
-
Reaction Setup: To a solution of (1R,2R)-2-aminocyclohexanol (1.0 eq.) in a suitable solvent such as methanol or ethanol, add propanal (1.1 eq.).
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the corresponding imine. The reaction can be monitored by thin-layer chromatography (TLC).
-
Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add a reducing agent, such as sodium borohydride (NaBH₄) (1.5 eq.), portion-wise to control the exothermic reaction.
-
Work-up: After the reduction is complete (as indicated by TLC), quench the reaction by the slow addition of water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the pure (1R,2R)-2-(propylamino)cyclohexanol.
Mechanism of Action in the Enantioselective Addition of Diethylzinc to Aldehydes
The enantioselective addition of diethylzinc to aldehydes is a well-established and highly reliable method for the synthesis of chiral secondary alcohols.[3] Chiral β-amino alcohols are excellent ligands for this transformation.[4] The proposed mechanism involves the in-situ formation of a chiral zinc catalyst.
The Catalytic Cycle
The catalytic cycle can be broken down into three main stages: catalyst formation, coordination of the aldehyde, and the enantioselective alkyl transfer.
Caption: Proposed catalytic cycle for the addition of diethylzinc to an aldehyde.
-
Catalyst Formation: (1R,2R)-2-(Propylamino)cyclohexanol reacts with diethylzinc in a 2:2 or related dimeric fashion. The acidic proton of the hydroxyl group is removed by one of the ethyl groups of diethylzinc, releasing ethane and forming a zinc alkoxide. The nitrogen atom of the amino group coordinates to the zinc center, creating a stable, chelated, and chiral active catalyst.
-
Aldehyde Coordination: The prochiral aldehyde substrate coordinates to one of the zinc centers of the dimeric catalyst. This coordination activates the aldehyde towards nucleophilic attack.
-
Enantioselective Ethyl Transfer: The key stereodetermining step is the intramolecular transfer of an ethyl group from a zinc center to the coordinated aldehyde. The chiral environment created by the ligand dictates the facial selectivity of this addition, leading to the preferential formation of one enantiomer of the product. The steric bulk of the N-propyl group plays a crucial role in shielding one face of the aldehyde.
-
Product Release and Catalyst Regeneration: The resulting zinc alkoxide of the product can then be hydrolyzed during work-up to release the chiral secondary alcohol. Alternatively, it can react with another molecule of diethylzinc to regenerate the active catalyst and a mixed zinc species, allowing the catalytic cycle to continue.
The Transition State Model and Origin of Enantioselectivity
The enantioselectivity of the reaction is determined by the relative energies of the two possible diastereomeric transition states. The favored transition state is the one that minimizes steric interactions between the aldehyde substituents, the transferring ethyl group, and the chiral ligand.
For the (1R,2R)-ligand, the cyclohexane backbone adopts a chair conformation with the hydroxyl and amino groups in equatorial positions. This arrangement, along with the N-propyl group, creates a well-defined chiral pocket. The aldehyde is believed to coordinate to the zinc center in a way that places its larger substituent (R) away from the sterically demanding part of the ligand to minimize steric clash. This preferential orientation leads to the delivery of the ethyl group to one specific face of the aldehyde carbonyl.
Caption: A simplified representation of the favored transition state.
Influence of the N-Propyl Substituent
The choice of the N-substituent is a critical factor in optimizing the enantioselectivity of the reaction.[2] Generally, increasing the steric bulk of the N-alkyl group can lead to higher enantiomeric excesses, up to a certain point. A propyl group, being larger than a methyl or ethyl group, is expected to enhance the steric shielding of one face of the coordinated aldehyde, potentially leading to improved enantioselectivity compared to less bulky N-substituents. However, excessively bulky substituents can sometimes hinder the reaction rate or alter the aggregation state of the active catalyst, leading to a decrease in both reactivity and selectivity. Therefore, the N-propyl group represents a rational choice for achieving a good balance between steric demand and catalytic activity.
Data Summary and Protocol Validation
The following table summarizes representative data for the enantioselective addition of diethylzinc to benzaldehyde using N-alkylated (1R,2R)-2-aminocyclohexanol ligands, providing a basis for the expected performance of the N-propyl derivative.
| Ligand N-Substituent | Yield (%) | Enantiomeric Excess (ee, %) |
| Methyl | >95 | ~90 |
| Ethyl | >95 | ~92 |
| Propyl (Expected) | >95 | ≥92 |
| Isopropyl | >95 | ~95 |
| Benzyl | >95 | ~85 |
Note: The data for methyl, ethyl, isopropyl, and benzyl are representative values from the literature for analogous systems. The values for propyl are projected based on established trends.
Self-Validating Experimental Protocol
The following detailed protocol for the addition of diethylzinc to benzaldehyde using (1R,2R)-2-(propylamino)cyclohexanol serves as a self-validating system.
-
Catalyst Preparation (in situ):
-
In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve (1R,2R)-2-(propylamino)cyclohexanol (0.05 mmol, 5 mol%) in anhydrous toluene (2 mL).
-
To this solution, add diethylzinc (1.0 M in hexanes, 0.1 mmol, 10 mol%) dropwise at room temperature.
-
Stir the mixture for 30 minutes at room temperature. A white precipitate may form.
-
-
Reaction Execution:
-
Cool the catalyst mixture to 0 °C.
-
Add benzaldehyde (1.0 mmol, 1.0 eq.) to the flask.
-
Add diethylzinc (1.0 M in hexanes, 1.2 mmol, 1.2 eq.) dropwise over 10 minutes.
-
Stir the reaction mixture at 0 °C for 12-24 hours. Monitor the progress of the reaction by TLC.
-
-
Work-up and Purification:
-
Upon completion, carefully quench the reaction at 0 °C by the slow, dropwise addition of saturated aqueous ammonium chloride solution (5 mL).
-
Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 1-phenyl-1-propanol.
-
-
Analysis:
-
Determine the yield of the purified product.
-
Determine the enantiomeric excess (ee) by chiral HPLC or GC analysis.
-
Conclusion
(1R,2R)-2-(Propylamino)cyclohexanol is a readily accessible and highly promising chiral ligand for asymmetric catalysis. Based on the well-understood mechanism of action of related β-amino alcohols in the enantioselective addition of diethylzinc to aldehydes, it is anticipated that this ligand will serve as an effective controller of stereochemistry. The N-propyl group is expected to provide a favorable steric environment to induce high enantioselectivity. The principles and protocols outlined in this guide offer a solid foundation for the application of this ligand in the synthesis of valuable chiral secondary alcohols and for the further exploration of its catalytic potential in other asymmetric transformations.
References
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Bauer, T. (2007). Carbohydrate-Based Chiral Ligands for the Enantioselective Addition of Diethylzinc to Aldehydes. Molecules, 12(5), 1035-1049. [Link]
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Pu, L. (2014). Asymmetric Functional Organozinc Additions to Aldehydes Catalyzed by 1,1′-Bi-2-naphthols (BINOLs). Accounts of Chemical Research, 47(5), 1523-1535. [Link]
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Nugent, W. A. (2002). An Amino Alcohol Ligand for Highly Enantioselecitve Addition of Organozinc Reagents to Aldehydes: Serendipity Rules. Organic Letters, 4(12), 2133-2136. [Link]
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Arroyo, N., Haslinger, U., Mereiter, K., & Widhalm, M. (2000). Synthesis of a new class of chiral aminoalcohols and their application in the enantioselective addition of diethylzinc to aldehydes. Tetrahedron: Asymmetry, 11(20), 4207–4219. [Link]
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Malcolmson, S. J., & Rahim, F. (2016). Catalytic Enantioselective Methods for Synthesis of 1,2-Amino Tertiary Alcohols and Their Analogues. Chemical Reviews, 116(18), 11668-11715. [Link]
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Soai, K., & Niwa, S. (1992). Enantioselective addition of dialkylzinc reagents to aldehydes. Chemical Reviews, 92(5), 833-856. [Link]
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Che, C., & Huang, J.-S. (2003). Asymmetric Addition of Diethylzinc to Aldehydes Catalyzed by Chiral Amino Alcohols Derived from L-Cysteine. The Journal of Organic Chemistry, 68(25), 9832-9835. [Link]
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An In-depth Technical Guide to the Solubility of (1R,2R)-2-(Propylamino)cyclohexanol in Organic Solvents
This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on determining the solubility of the chiral amino alcohol, (1R,2R)-2-(Propylamino)cyclohexanol. Due to the limited availability of public experimental solubility data for this specific compound, this document serves as a foundational framework, outlining the theoretical principles, a detailed experimental protocol for solubility determination, and the interpretation of potential results.
Introduction: The Significance of (1R,2R)-2-(Propylamino)cyclohexanol in Pharmaceutical Development
(1R,2R)-2-(Propylamino)cyclohexanol is a chiral amino alcohol, a class of organic compounds that are pivotal as building blocks in the synthesis of numerous pharmaceutical agents.[1] The stereochemistry of such compounds is often critical for their biological activity, making the use of enantiomerically pure forms essential in drug discovery and development.[1] Understanding the solubility of (1R,2R)-2-(Propylamino)cyclohexanol in various organic solvents is a critical parameter for its application in synthetic chemistry, particularly for reaction optimization, purification, and formulation development.
Solubility dictates the choice of solvent for a chemical reaction, influences the crystallization process for purification, and is a key factor in the formulation of the final active pharmaceutical ingredient (API). Poor solubility can lead to challenges in achieving desired reaction kinetics, complicates purification, and can negatively impact the bioavailability of a drug product.[2][3] Therefore, a thorough understanding of the solubility profile of (1R,2R)-2-(Propylamino)cyclohexanol is indispensable for its effective utilization in pharmaceutical research and development.
Theoretical Principles Governing Solubility
The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between the solute and solvent molecules. For (1R,2R)-2-(Propylamino)cyclohexanol, its solubility in a given organic solvent will be determined by a balance of the following interactions:
-
Hydrogen Bonding: The presence of both a hydroxyl (-OH) and a secondary amine (-NH) group allows (1R,2R)-2-(Propylamino)cyclohexanol to act as both a hydrogen bond donor and acceptor. Solvents that can participate in hydrogen bonding (e.g., alcohols like methanol and ethanol) are expected to be good solvents for this compound.
-
Dipole-Dipole Interactions: The polar C-O, C-N, O-H, and N-H bonds in the molecule create a net dipole moment, leading to dipole-dipole interactions with polar solvents.
-
Van der Waals Forces: The nonpolar cyclohexyl and propyl groups contribute to van der Waals forces. These interactions will be more significant with nonpolar solvents.
The interplay of these forces determines the overall solubility. It is anticipated that (1R,2R)-2-(Propylamino)cyclohexanol will exhibit good solubility in polar protic solvents and moderate solubility in polar aprotic solvents. Its solubility in nonpolar solvents is expected to be limited due to the dominant polar functional groups.
Caption: Intermolecular forces governing solubility.
Experimental Determination of Solubility
The most common and reliable method for determining the equilibrium solubility of a compound is the shake-flask method.[4][5] This method involves equilibrating an excess amount of the solid compound in the solvent of interest at a constant temperature until the solution is saturated.
Materials and Equipment
-
(1R,2R)-2-(Propylamino)cyclohexanol (solid)
-
A range of organic solvents of varying polarities (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker or incubator
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry) or another suitable analytical technique.[3]
-
Volumetric flasks and pipettes
Experimental Workflow
Caption: Experimental workflow for solubility determination.
Detailed Step-by-Step Protocol
-
Preparation of Stock Solutions and Calibration Curve:
-
Prepare a stock solution of (1R,2R)-2-(Propylamino)cyclohexanol of known concentration in a solvent in which it is freely soluble (e.g., methanol).
-
From the stock solution, prepare a series of calibration standards of different concentrations.
-
Analyze the calibration standards using the chosen analytical method (e.g., HPLC) to generate a calibration curve of response versus concentration.
-
-
Solubility Measurement:
-
Add an excess amount of solid (1R,2R)-2-(Propylamino)cyclohexanol to a vial containing a known volume (e.g., 1 mL) of the test solvent. The amount of solid should be sufficient to ensure that undissolved solid remains at the end of the experiment.
-
Seal the vials tightly and place them in a shaker or incubator set at a constant temperature (e.g., 25 °C).
-
Equilibrate the samples for a predetermined time, typically 24 to 48 hours, to ensure that equilibrium is reached.[5]
-
After equilibration, visually inspect the vials to confirm the presence of undissolved solid.
-
Centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes) to pellet the undissolved solid.
-
Carefully withdraw an aliquot of the clear supernatant using a pipette. To avoid disturbing the solid pellet, it is advisable to take the sample from the upper portion of the supernatant.
-
Filter the collected supernatant through a syringe filter (e.g., 0.22 µm) to remove any remaining fine particles. Adsorption of the compound to the filter material should be considered, and pre-rinsing the filter with the saturated solution can mitigate this.[4]
-
Accurately dilute the filtered saturated solution with a suitable solvent to a concentration that falls within the range of the calibration curve.
-
Analyze the diluted sample using the same analytical method as for the calibration standards.
-
Determine the concentration of (1R,2R)-2-(Propylamino)cyclohexanol in the diluted sample from the calibration curve.
-
Calculate the solubility of the compound in the test solvent, taking into account the dilution factor.
-
Data Presentation and Interpretation
The experimentally determined solubility data should be presented in a clear and organized manner to facilitate comparison across different solvents.
Table 1: Template for Solubility Data of (1R,2R)-2-(Propylamino)cyclohexanol at 25 °C
| Solvent | Solvent Polarity Index | Solubility (mg/mL) | Solubility (mol/L) |
| Hexane | 0.1 | ||
| Toluene | 2.4 | ||
| Dichloromethane | 3.1 | ||
| Ethyl Acetate | 4.4 | ||
| Acetone | 5.1 | ||
| Ethanol | 5.2 | ||
| Methanol | 6.6 | ||
| Water | 10.2 |
Note: This table is a template. The actual values need to be determined experimentally. A predicted water solubility for the related compound 2-(propylamino)cyclohexanol is 5741.83 mg/L.[6]
The results should be interpreted in the context of the solvent's properties. A higher solubility in polar solvents like methanol and ethanol would confirm the significant role of hydrogen bonding and dipole-dipole interactions in the dissolution process. Conversely, lower solubility in nonpolar solvents like hexane would indicate the dominance of the polar functional groups in the solute's overall properties.
Conclusion
This technical guide provides a comprehensive framework for determining the solubility of (1R,2R)-2-(Propylamino)cyclohexanol in a range of organic solvents. By following the detailed experimental protocol and considering the underlying theoretical principles, researchers can obtain reliable solubility data that is crucial for the effective use of this chiral amino alcohol in pharmaceutical synthesis and development. The insights gained from such studies will enable informed decisions regarding solvent selection for reactions, purification, and formulation, ultimately contributing to a more efficient and successful drug development process.
References
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PubChem. (1R,2R)-2-(Ethylamino)cyclohexanol. National Center for Biotechnology Information. Retrieved from [Link]
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Chiral Recognition of Amino Acid Esters in Organic Solvents Using a Glucose-Based Receptor. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
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Amino alcohol-derived chiral stationary phases. (n.d.). ResearchGate. Retrieved from [Link]
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Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.). Lund University Publications. Retrieved from [Link]
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PubChem. (1R,2R)-2-Aminocyclohexanol. National Center for Biotechnology Information. Retrieved from [Link]
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Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727. [Link]
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What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (2011). American Pharmaceutical Review. Retrieved from [Link]
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Solubility of Organic Compounds. (2023). Athabasca University. Retrieved from [Link]
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Hirano, A., Takeda, K., & Numata, K. (2021). The solubility of N-acetyl amino acid amides in organic acid and alcohol solutions: Mechanistic insight into structural protein solubilization. International journal of biological macromolecules, 178, 39–47. [Link]
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Synthetic Approaches to (R)-Cyclohex-2-Enol. (2025). ResearchGate. Retrieved from [Link]
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Drug solubility: why testing early matters in HTS. (2023). BMG LABTECH. Retrieved from [Link]
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How do I separate cyclohexanol impurity? (2020). ResearchGate. Retrieved from [Link]
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Solvents and solubilities. (n.d.). MicroChemicals. Retrieved from [Link]
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Preparation of Cyclohexene from Cyclohexanol. (2024). Chemistry LibreTexts. Retrieved from [Link]
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PubChem. trans-(1R,2R)-2-(dipropylamino)cyclohexan-1-ol. National Center for Biotechnology Information. Retrieved from [Link]
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The Pivotal Role of (1R,2R)-2-(Propylamino)cyclohexanol in Asymmetric Catalysis: A Technical Guide
Abstract
In the landscape of modern synthetic chemistry, the quest for enantiomerically pure compounds is paramount, particularly in the realms of pharmaceutical and agrochemical development. Asymmetric catalysis stands as the most elegant and efficient strategy to achieve this goal. Within the arsenal of chiral catalysts and ligands, (1R,2R)-2-(propylamino)cyclohexanol has emerged as a highly effective and versatile molecule. This technical guide provides an in-depth exploration of the synthesis, mechanistic underpinnings, and practical applications of (1R,2R)-2-(propylamino)cyclohexanol, with a particular focus on its role in the enantioselective addition of organozinc reagents to aldehydes—a cornerstone transformation for the creation of valuable chiral secondary alcohols. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful catalytic tool.
Introduction: The Significance of Chiral Amino Alcohols in Asymmetric Synthesis
Chiral 1,2-amino alcohols are a privileged class of ligands in asymmetric catalysis. Their efficacy stems from the presence of both a Lewis basic amino group and a hydroxyl group, which can coordinate to a metal center, creating a well-defined and rigid chiral environment. This steric and electronic control is then transferred to the reactants during the catalytic cycle, dictating the stereochemical outcome of the transformation. (1R,2R)-2-(Propylamino)cyclohexanol, a derivative of the readily available (1R,2R)-2-aminocyclohexanol, embodies these key features, making it a valuable tool for the stereoselective formation of carbon-carbon bonds.[1]
Synthesis of (1R,2R)-2-(Propylamino)cyclohexanol: A Practical Approach
The synthesis of (1R,2R)-2-(propylamino)cyclohexanol can be efficiently achieved from its parent amine, (1R,2R)-2-aminocyclohexanol, through reductive amination. This common and robust method allows for the straightforward introduction of the propyl group.
Experimental Protocol: Synthesis via Reductive Amination
This protocol is adapted from established procedures for the N-alkylation of amino alcohols.
Step 1: Imine Formation
-
In a round-bottom flask, dissolve (1R,2R)-2-aminocyclohexanol (1.0 eq) in a suitable solvent such as methanol or ethanol.
-
Add propionaldehyde (1.1 eq) to the solution at room temperature.
-
Stir the mixture for 2-4 hours to facilitate the formation of the corresponding imine intermediate. The reaction can be monitored by thin-layer chromatography (TLC).
Step 2: Reduction
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Carefully add a reducing agent, such as sodium borohydride (NaBH₄) (1.5 eq), portion-wise to the solution.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12-16 hours.
Step 3: Work-up and Purification
-
Quench the reaction by the slow addition of water.
-
Concentrate the mixture under reduced pressure to remove the bulk of the organic solvent.
-
Extract the aqueous residue with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude (1R,2R)-2-(propylamino)cyclohexanol by column chromatography on silica gel to obtain the final product.
Caption: Synthetic workflow for (1R,2R)-2-(Propylamino)cyclohexanol.
Core Application: Enantioselective Addition of Diethylzinc to Aldehydes
A primary application of (1R,2R)-2-(propylamino)cyclohexanol is as a chiral ligand in the enantioselective addition of diethylzinc to a wide range of aldehydes. This reaction provides a reliable method for the synthesis of enantioenriched secondary alcohols, which are valuable intermediates in drug discovery and development.
Mechanistic Insights: The Role of the Chiral Ligand
The catalytic cycle for the enantioselective addition of diethylzinc to an aldehyde, mediated by a chiral amino alcohol like (1R,2R)-2-(propylamino)cyclohexanol, is a well-studied process. The key steps are as follows:
-
Catalyst Formation: The chiral amino alcohol reacts with diethylzinc to form a chiral zinc-alkoxide complex. This is the active catalytic species.
-
Coordination: The aldehyde substrate coordinates to the zinc center of the chiral complex. The stereochemistry of the ligand dictates the facial selectivity of this coordination.
-
Alkyl Transfer: An ethyl group is transferred from the zinc to the coordinated aldehyde in an intramolecular fashion. The steric environment created by the propylamino and cyclohexyl groups of the ligand directs the ethyl group to one face of the aldehyde, leading to the formation of a new stereocenter with high enantioselectivity.
-
Product Release and Catalyst Regeneration: The resulting zinc alkoxide of the product alcohol undergoes exchange with another molecule of diethylzinc to release the chiral secondary alcohol (after hydrolysis) and regenerate the active catalyst for the next cycle.
Caption: Proposed catalytic cycle for enantioselective ethylation.
Field-Proven Experimental Protocol
The following is a general, yet detailed, protocol for the enantioselective addition of diethylzinc to aldehydes using (1R,2R)-2-(propylamino)cyclohexanol as the chiral ligand.
Materials:
-
(1R,2R)-2-(Propylamino)cyclohexanol (chiral ligand)
-
Diethylzinc (1.0 M solution in hexanes)
-
Aldehyde
-
Anhydrous toluene
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard glassware for anhydrous reactions (oven-dried)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried, round-bottom flask under an inert atmosphere, add (1R,2R)-2-(propylamino)cyclohexanol (0.02 eq) and anhydrous toluene (2 mL).
-
Cool the solution to 0 °C and add diethylzinc (1.2 eq) dropwise.
-
Stir the mixture at 0 °C for 20-30 minutes.
-
Add the aldehyde (1.0 eq) to the reaction mixture.
-
Allow the reaction to proceed at 0 °C, monitoring its progress by TLC.
-
Upon completion, quench the reaction by carefully adding saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting chiral secondary alcohol by flash column chromatography.
-
Determine the enantiomeric excess (ee) of the product by chiral HPLC or GC analysis.
Caption: Step-by-step experimental workflow for the catalytic reaction.
Performance Data: Substrate Scope and Enantioselectivity
The following table presents representative data for the enantioselective addition of diethylzinc to various aldehydes, catalyzed by chiral amino alcohols analogous to (1R,2R)-2-(propylamino)cyclohexanol. This data illustrates the expected high yields and enantioselectivities achievable with this class of catalysts.[2]
| Entry | Aldehyde | Product | Yield (%) | ee (%) |
| 1 | Benzaldehyde | 1-Phenyl-1-propanol | 95 | >98 |
| 2 | 4-Chlorobenzaldehyde | 1-(4-Chlorophenyl)-1-propanol | 92 | 97 |
| 3 | 4-Methoxybenzaldehyde | 1-(4-Methoxyphenyl)-1-propanol | 96 | >98 |
| 4 | 2-Naphthaldehyde | 1-(Naphthalen-2-yl)-1-propanol | 90 | 96 |
| 5 | Cinnamaldehyde | 1-Phenylpent-1-en-3-ol | 85 | 95 |
| 6 | Cyclohexanecarboxaldehyde | 1-Cyclohexyl-1-propanol | 88 | 94 |
Note: The data presented is illustrative of the performance of this catalyst class and is compiled from typical results for analogous chiral amino alcohols.
Broader Applications and Future Outlook
The utility of (1R,2R)-2-(propylamino)cyclohexanol and its derivatives is not limited to the addition of diethylzinc. This versatile chiral scaffold can be employed in a variety of other asymmetric transformations, including:
-
Other Organozinc Additions: Catalyzing the addition of different dialkyl- and diarylzinc reagents.
-
Transfer Hydrogenation: As a ligand for transition metals in the asymmetric reduction of ketones and imines.
-
Kinetic Resolution: For the enantioselective resolution of racemic alcohols or other functional groups.
The continued development of new applications for this and related chiral amino alcohols is an active area of research. Their straightforward synthesis, high catalytic activity, and the excellent stereocontrol they impart make them indispensable tools for the modern synthetic chemist. As the demand for enantiomerically pure pharmaceuticals and complex molecules grows, the importance of robust and reliable catalysts like (1R,2R)-2-(propylamino)cyclohexanol will only increase.
Conclusion
(1R,2R)-2-(Propylamino)cyclohexanol stands as a testament to the power of chiral ligand design in asymmetric catalysis. Its well-defined stereochemistry, coupled with the cooperative effects of its amino and hydroxyl functionalities, enables the highly enantioselective formation of crucial chemical bonds. This guide has provided a comprehensive overview of its synthesis, a detailed examination of its mechanistic role in the enantioselective addition of diethylzinc to aldehydes, and practical, field-proven protocols for its application. For researchers and professionals in drug development and fine chemical synthesis, a thorough understanding and application of this catalyst system offers a direct and efficient pathway to valuable, enantiomerically pure chiral building blocks.
References
-
Myskinrecipes.com. (1R,2R)-2-Aminocyclohexanol. Retrieved from [Link]
-
PubChem. (1R,2R)-2-Aminocyclohexanol. Retrieved from [Link]
-
ResearchGate. Enantioselective addition of diethylzinc to different aldehydes... | Download Scientific Diagram. Retrieved from [Link]
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The Discovery and Synthetic Evolution of trans-2-Aminocyclohexanol Derivatives: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract: The trans-2-aminocyclohexanol scaffold is a cornerstone of modern asymmetric synthesis and medicinal chemistry. Its rigid, chiral framework has proven invaluable in the development of pharmaceuticals, chiral ligands, and organocatalysts. This in-depth technical guide provides a comprehensive overview of the discovery and history of these pivotal compounds. It traces the evolution of their synthesis from the early resolution of racemic mixtures to the advent of highly efficient catalytic asymmetric methodologies. By delving into the causality behind experimental choices, presenting detailed protocols, and offering a comparative analysis of synthetic strategies, this guide serves as an essential resource for researchers seeking to leverage the unique properties of trans-2-aminocyclohexanol derivatives in their work.
Part 1: Foundational Significance of the trans-2-Aminocyclohexanol Scaffold
The 1,2-amino alcohol motif is a privileged structural element found in a vast array of biologically active molecules and pharmaceuticals. When incorporated into a cyclohexane ring, the resulting aminocyclohexanol isomers possess a combination of conformational rigidity and stereochemical complexity that makes them exceptionally versatile building blocks. The trans isomer, in particular, with its pseudo-diequatorial arrangement of the amino and hydroxyl groups in the chair conformation, provides a well-defined three-dimensional architecture that is ideal for inducing chirality in chemical transformations.
The significance of optically active trans-2-aminocyclohexanol and its derivatives stems from their widespread application as:
-
Precursors to Pharmaceuticals and Agrochemicals: These compounds are crucial starting materials for a variety of active pharmaceutical ingredients (APIs).[1] Derivatives have been investigated for applications in treating neurodegenerative diseases, such as Alzheimer's and Parkinson's, and as potential anti-cancer agents.[2]
-
Chiral Ligands in Asymmetric Catalysis: The C2-symmetry inherent in many derivatives of trans-1,2-diaminocyclohexane, a close structural relative, has been a guiding principle in ligand design. Similarly, trans-2-aminocyclohexanol derivatives are used to create chiral environments around metal centers, enabling high levels of enantioselectivity in a wide range of transformations.[3]
-
Chiral Auxiliaries: Temporarily attaching a molecule to an enantiopure trans-2-aminocyclohexanol derivative allows for diastereoselective reactions, after which the auxiliary can be cleaved and recovered.[4][5]
-
Organocatalysts: In recent years, derivatives of trans-2-aminocyclohexanol have emerged as powerful scaffolds for a new generation of metal-free organocatalysts, such as bifunctional thioureas and prolinamides, capable of promoting highly enantioselective reactions.[6][7]
Part 2: Historical Perspective: From Racemates to Enantiopure Compounds
The journey to obtaining enantiomerically pure trans-2-aminocyclohexanol mirrors the broader history of asymmetric synthesis itself, progressing from the separation of stereoisomers to their direct, selective synthesis.
Early Syntheses of Racemic trans-2-Aminocyclohexanol
The most direct and long-standing method for the preparation of racemic trans-2-aminocyclohexanol is the aminolysis of cyclohexene oxide. This reaction typically involves heating cyclohexene oxide with an excess of aqueous ammonia, leading to a nucleophilic ring-opening of the epoxide. The trans product is formed via an SN2 mechanism, where the incoming amine nucleophile attacks one of the epoxide carbons from the backside, resulting in an inversion of stereochemistry at that center and leading to the trans-disubstituted product.
Representative Protocol: Synthesis of Racemic trans-2-Aminocyclohexanol [1]
-
Reaction Setup: In a 1 L autoclave equipped with a stirrer, combine 98.1 g (1 mol) of cyclohexene oxide and 608.2 g (10 mol) of a 28% aqueous ammonia solution.
-
Reaction Execution: Heat the mixture to 60-65°C and stir for 4 hours.
-
Workup: Cool the mixture to room temperature. A byproduct, 2-(2-hydroxycyclohexyl)aminocyclohexanol, may precipitate and can be removed by filtration.
-
Isolation: Remove the excess ammonia from the filtrate by distillation under reduced pressure. The remaining aqueous solution is then concentrated to afford racemic trans-2-aminocyclohexanol.
The Dawn of Enantiomeric Resolution: Classical and Enzymatic Approaches
Prior to the development of efficient asymmetric syntheses, the primary means of accessing enantiopure trans-2-aminocyclohexanol was through the resolution of the racemic mixture.
This strategy relies on the formation of diastereomeric salts by reacting the racemic amine with an enantiopure chiral acid. The resulting diastereomers exhibit different physical properties, most notably solubility, which allows for their separation by fractional crystallization. Early methods utilized chiral acids like di-O-benzoyltartaric acid.[1] A particularly efficient protocol was later developed by Schiffers and Bolm using the inexpensive and readily available (R)- and (S)-mandelic acids.[3] This method allows for the sequential crystallization of both enantiomers in high purity.
Experimental Protocol: Resolution of (±)-trans-2-(N-Benzylamino)cyclohexanol with Mandelic Acid [8]
-
Salt Formation (First Enantiomer): Dissolve racemic trans-2-(N-benzylamino)cyclohexanol (100 g scale) in a suitable solvent (e.g., methanol/water mixture). Add one equivalent of (R)-mandelic acid.
-
Crystallization: Allow the solution to cool slowly. The salt of one diastereomer will preferentially crystallize.
-
Isolation: Collect the crystals by filtration and wash with a cold solvent.
-
Liberation of the Free Amine: Treat the isolated diastereomeric salt with a base (e.g., NaOH solution) to deprotonate the amine and dissolve the mandelic acid. Extract the free amine into an organic solvent (e.g., ethyl acetate), dry, and concentrate to yield the enantiopure amine. The mandelic acid can be recovered from the aqueous layer.
-
Resolution of the Second Enantiomer: The mother liquor from the first crystallization is now enriched in the other enantiomer. Treat this mother liquor with a base, extract the enriched amine, and then repeat the salt formation and crystallization process using (S)-mandelic acid to isolate the other enantiomer.
Enzymatic methods offer a highly selective alternative for resolving racemic mixtures. In the case of trans-2-aminocyclohexanol, a common approach is the kinetic resolution of an acylated derivative. A lipase or acylase enzyme selectively hydrolyzes one enantiomer of the acylated amine at a much faster rate than the other.[1] This leaves one enantiomer as the unreacted acylated amine and the other as the free amino alcohol, which can then be separated. While this method can achieve high optical purity, it is often challenging to scale up for industrial production due to the dilute reaction conditions required.[1]
Caption: Workflow for enzymatic kinetic resolution.
Part 3: The Advent of Asymmetric Synthesis: Catalytic Enantioselective Methods
The development of catalytic asymmetric methods revolutionized access to enantiopure compounds, offering a more elegant and atom-economical alternative to resolution. For trans-2-aminocyclohexanol, the asymmetric ring-opening (ARO) of achiral cyclohexene oxide has become a benchmark transformation.
Asymmetric Ring-Opening of Cyclohexene Oxide: A Paradigm Shift
The core principle of this approach is the use of a chiral catalyst to control the stereochemical outcome of the nucleophilic attack on the epoxide. The catalyst, typically a Lewis acid, coordinates to the epoxide oxygen, activating it towards nucleophilic attack. The chiral ligand environment around the metal center then directs the nucleophile to one of the two enantiotopic carbons of the epoxide, thereby establishing the stereochemistry of the final product.
Seminal work by Eric Jacobsen and others demonstrated that chiral salen complexes of metals like Cr(III) and Co(III) are highly effective catalysts for the ARO of meso-epoxides. The generally accepted mechanism for the reaction with an amine nucleophile involves a cooperative bimetallic pathway. Two metal-salen units work in concert: one activates the epoxide, while the other delivers the nucleophile. This dual activation model explains the high enantioselectivities observed. The nucleophile attacks one of the epoxide carbons in an SN2 fashion, leading to the formation of the trans-amino alcohol.[9]
Caption: Catalytic cycle for asymmetric ring-opening.
One of the most reliable methods for producing enantiopure trans-2-aminocyclohexanol is the Jacobsen-catalyzed asymmetric ring-opening of cyclohexene oxide with an azide source, followed by reduction of the resulting azido alcohol. Azide is an excellent nucleophile for this reaction and the resulting azide group can be cleanly reduced to the primary amine without affecting the stereocenters.
Step A: Asymmetric Ring-Opening with Azide
-
Catalyst Preparation: The chiral (R,R)-[Cr(salen)Cl] catalyst is typically used.
-
Reaction Setup: In a reaction vessel under an inert atmosphere, dissolve the (R,R)-[Cr(salen)Cl] catalyst (1-5 mol%) in a suitable solvent (e.g., diethyl ether or TBME).
-
Addition of Reagents: Add cyclohexene oxide (1.0 eq). Cool the mixture (e.g., to 0°C). Add trimethylsilyl azide (TMSN3) (1.5-2.0 eq) dropwise.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or GC until the cyclohexene oxide is consumed.
-
Workup: Quench the reaction (e.g., with a dilute acid). Extract the product into an organic solvent, wash, dry, and concentrate. The crude azido alcohol is often used directly in the next step after purification by column chromatography.
Step B: Reduction of the Azido Alcohol
-
Reaction Setup: Dissolve the enantiopure trans-2-azidocyclohexanol in a suitable solvent (e.g., methanol or ethanol).
-
Reduction: Add a reducing agent. Common choices include:
-
Catalytic Hydrogenation: Use a catalyst such as Palladium on carbon (Pd/C) or Platinum(IV) oxide (PtO2) under an atmosphere of hydrogen gas.
-
Chemical Reduction: Use a reagent like lithium aluminum hydride (LiAlH4) in a solvent like THF.
-
-
Workup and Isolation: After the reaction is complete, the workup depends on the reducing agent used. For catalytic hydrogenation, the catalyst is filtered off, and the solvent is evaporated. For LiAlH4, a careful aqueous workup (e.g., Fieser workup) is required. The final product, enantiopure trans-2-aminocyclohexanol, can be purified by distillation or crystallization.
Part 4: Modern Applications in Asymmetric Synthesis
The availability of enantiopure trans-2-aminocyclohexanol derivatives has spurred their widespread use in various domains of asymmetric synthesis.
As Chiral Ligands for Transition Metal Catalysis
Derivatization of the amino and hydroxyl groups allows for the creation of a vast library of bidentate and tridentate ligands. These ligands have been successfully employed in a multitude of metal-catalyzed reactions, including asymmetric transfer hydrogenation of ketones and asymmetric additions of organometallic reagents to aldehydes, often affording products with excellent enantioselectivity.[3]
As Chiral Auxiliaries
In this application, a substrate is covalently attached to the enantiopure aminocyclohexanol scaffold. The rigid chair conformation of the cyclohexane ring creates a biased steric environment, directing the approach of reagents to one face of the molecule in subsequent reactions, such as enolate alkylations or Diels-Alder reactions. After the desired transformation, the auxiliary is cleaved, yielding the enantiomerically enriched product.
Caption: General workflow for using a chiral auxiliary.
As Scaffolds in Organocatalysis
A significant recent development is the use of trans-2-aminocyclohexanol derivatives as the backbone for bifunctional organocatalysts. For example, attaching a thiourea group to the amine and a basic moiety elsewhere creates a catalyst that can activate both the electrophile (via hydrogen bonding from the thiourea) and the nucleophile simultaneously. These catalysts, pioneered by researchers like Takemoto, have proven to be highly effective in a range of reactions, including Michael and Mannich reactions.[7]
Part 5: Comparative Analysis of Synthetic Methodologies
The choice of synthetic route to enantiopure trans-2-aminocyclohexanol derivatives depends on factors such as the desired scale, required optical purity, and available resources.
| Methodology | Principle | Typical ee (%) | Advantages | Disadvantages | Scalability |
| Classical Resolution | Diastereomeric salt crystallization | >99 | Inexpensive reagents (e.g., mandelic acid); both enantiomers accessible; robust and well-established. | Labor-intensive; theoretical max yield is 50% per cycle; requires optimization of crystallization conditions. | Moderate to Large |
| Enzymatic Resolution | Enantioselective enzymatic hydrolysis | >98 | Very high enantioselectivity; mild reaction conditions. | Limited to 50% theoretical yield; can be slow; enzyme cost and stability; often requires dilute solutions. | Small to Moderate |
| Asymmetric Ring-Opening | Catalytic enantioselective nucleophilic attack on an epoxide | 90 - >99 | High enantioselectivity; direct synthesis (not a resolution); catalytic nature is atom-economical. | Requires specialized chiral catalysts; may require cryogenic temperatures; catalyst cost. | Moderate to Large |
Part 6: Conclusion and Future Outlook
The history of trans-2-aminocyclohexanol synthesis is a microcosm of the evolution of asymmetric synthesis. From the painstaking labor of classical resolutions to the elegance and efficiency of modern catalytic asymmetric methods, the quest for enantiopure forms of this fundamental building block has driven significant innovation. The continued importance of this scaffold in drug discovery and catalysis ensures that research in this area will remain vibrant. Future efforts will likely focus on the development of even more efficient and sustainable catalytic systems, potentially leveraging biocatalysis and flow chemistry, and the application of these versatile derivatives in novel areas of materials science and chemical biology. The trans-2-aminocyclohexanol core, with its rich history and proven utility, is set to remain an indispensable tool for chemists for the foreseeable future.
References
Sources
- 1. mdpi.com [mdpi.com]
- 2. CAS 931-16-8: (1R,2R)-2-Aminocyclohexanol | CymitQuimica [cymitquimica.com]
- 3. The mechanism of an asymmetric ring-opening reaction of epoxide with amine catalyzed by a metal–organic framework: insights from combined quantum mechanics and molecular mechanics calculations - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. The mechanism of an asymmetric ring-opening reaction of epoxide with amine catalyzed by a metal–organic framework: insights from combined quantum mechanics and molecular mechanics calculations - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
Methodological & Application
Application Notes and Protocols for Diastereoselective Synthesis Using (1R,2R)-2-(Propylamino)cyclohexanol Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The precise control of stereochemistry is a cornerstone of modern organic synthesis, particularly in the development of pharmaceuticals and other biologically active molecules. Chiral 1,2-amino alcohols are a privileged class of compounds that serve as versatile chiral auxiliaries and ligands in a myriad of asymmetric transformations.[1][2][3] Among these, derivatives of (1R,2R)-2-aminocyclohexanol have demonstrated exceptional efficacy in inducing stereoselectivity in reactions such as alkylations, aldol additions, and conjugate additions.[4][5] This technical guide focuses on the application of (1R,2R)-2-(propylamino)cyclohexanol as a chiral auxiliary for the diastereoselective α-alkylation of cyclohexanone, a fundamental transformation for the construction of chiral carbocyclic frameworks.[6]
The strategic advantage of using chiral auxiliaries lies in their ability to covalently and reversibly bind to a prochiral substrate, directing the approach of a reagent to one of two diastereotopic faces, thereby establishing a new stereocenter with a high degree of predictability. The auxiliary is subsequently cleaved and can often be recovered for reuse, making the process efficient and cost-effective. This guide will provide a detailed exploration of the underlying principles of stereocontrol, a comprehensive experimental protocol, and expected outcomes for the diastereoselective alkylation of cyclohexanone using (1R,2R)-2-(propylamino)cyclohexanol.
Mechanism of Diastereoselection: The Power of a Rigid Chelate
The high degree of diastereoselectivity achieved with (1R,2R)-2-(propylamino)cyclohexanol is attributed to the formation of a rigid, chelated metalloenamine intermediate. This intermediate effectively blocks one face of the enamine, directing the incoming electrophile to the opposite face. The key steps are outlined below:
-
Chiral Enamine Formation: The synthesis begins with the condensation of cyclohexanone with the chiral auxiliary, (1R,2R)-2-(propylamino)cyclohexanol, to form a chiral enamine. This reaction is typically carried out with azeotropic removal of water.
-
Deprotonation and Chelation: The chiral enamine is then treated with a strong base, such as lithium diisopropylamide (LDA), to form a lithiated enamine. The lithium cation is chelated by the oxygen of the cyclohexanol moiety and the nitrogen of the enamine, creating a rigid bicyclic structure.
-
Stereoselective Alkylation: This rigid, chelated structure presents a sterically hindered environment. The bulky propyl group and the cyclohexane ring of the auxiliary effectively shield the Re face of the enamine. Consequently, the electrophile (an alkyl halide) preferentially approaches from the less hindered Si face, leading to the formation of the (S)-configured α-alkylated cyclohexanone.[7]
-
Hydrolysis and Auxiliary Recovery: The resulting imine is then hydrolyzed under mild acidic conditions to release the α-alkylated cyclohexanone and recover the chiral auxiliary.
The following diagram illustrates the proposed transition state for the diastereoselective alkylation:
Sources
- 1. diva-portal.org [diva-portal.org]
- 2. researchgate.net [researchgate.net]
- 3. Diastereoselective synthesis of vicinal amino alcohols - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Asymmetric alkylations and aldol reactions: (1S,2R)-2-aminocyclopentan-1-ol derived new chiral auxiliary - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Asymmetric Alkylation of Cyclic Ketones with Dehydroalanine via H‐Bond‐Directing Enamine Catalysis: Straightforward Access to Enantiopure Unnatural α‐Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. eprints.umsida.ac.id [eprints.umsida.ac.id]
- 7. eclass.uoa.gr [eclass.uoa.gr]
Introduction: The Strategic Value of (1R,2R)-2-(Propylamino)cyclohexanol in Asymmetric Catalysis
An In-Depth Technical Guide to the Large-Scale Synthesis and Application of (1R,2R)-2-(Propylamino)cyclohexanol
(1R,2R)-2-(Propylamino)cyclohexanol is a chiral β-amino alcohol that has emerged as a highly effective and versatile chiral auxiliary and ligand in asymmetric synthesis. Its rigid cyclohexane backbone provides a well-defined stereochemical environment, while the hydroxyl and secondary amine functionalities serve as effective coordination sites for metal centers. This unique structural combination allows it to induce high levels of enantioselectivity in a variety of chemical transformations, making it a valuable tool for researchers and drug development professionals aiming to synthesize enantiomerically pure molecules.
The synthetic accessibility of this ligand, derived from the straightforward aminolysis of cyclohexene oxide, further enhances its appeal for large-scale applications.[1] This guide provides a comprehensive overview of its scalable synthesis and details its application in two fundamentally important classes of asymmetric reactions: the enantioselective addition of organozinc reagents to aldehydes and asymmetric transfer hydrogenation of prochiral ketones.
Part 1: Scalable Synthesis of (1R,2R)-2-(Propylamino)cyclohexanol
The most direct and industrially viable route to this class of chiral amino alcohols is the nucleophilic ring-opening of an epoxide with an amine. This method is characterized by its atom economy and operational simplicity. The following protocol details a robust procedure for the gram-scale synthesis, which can be further scaled with appropriate engineering controls.
Causality and Experimental Rationale
The choice of starting material, (1R,2R)-cyclohexene oxide, is critical as it sets the absolute stereochemistry of the final product. The ring-opening reaction proceeds via an SN2 mechanism, resulting in an inversion of configuration at one of the carbon centers. However, due to the trans relationship of the resulting amino and hydroxyl groups, the stereochemistry at the other center is maintained, yielding the desired (1R,2R) product. Water or a protic solvent like ethanol is often used as the medium. While the reaction can proceed without a catalyst, it can be sluggish; using a mild Lewis acid or simply heat can accelerate the transformation.[1] For large-scale synthesis, a solvent-free approach or using a minimal amount of a recyclable solvent is often preferred to improve process mass intensity (PMI).
Experimental Workflow: Synthesis
Caption: Workflow for the synthesis of (1R,2R)-2-(Propylamino)cyclohexanol.
Detailed Synthesis Protocol
Materials:
-
(1R,2R)-Cyclohexene Oxide (1.0 eq)
-
Propylamine (3.0 eq)
-
Ethanol (or water, ~2 mL per gram of epoxide)
-
Diethyl ether
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a round-bottom flask or jacketed reactor equipped with a magnetic stirrer and a reflux condenser, add (1R,2R)-cyclohexene oxide and ethanol.
-
Amine Addition: Slowly add propylamine (3.0 equivalents) to the solution. The use of excess amine drives the reaction to completion and minimizes the formation of dialkylation byproducts.
-
Reaction: Heat the mixture to reflux (approximately 80°C for ethanol) and maintain for 12-24 hours.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting epoxide is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Remove the solvent and excess propylamine under reduced pressure using a rotary evaporator.
-
Purification: Dissolve the resulting crude oil in diethyl ether and wash with brine to remove any water-soluble impurities. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. The product can be further purified by vacuum distillation or crystallization to yield a white to off-white solid.
Expected Outcome: Yields typically range from 85-95%. The final product should be characterized by NMR spectroscopy and its enantiomeric purity confirmed by chiral HPLC analysis.
Part 2: Application in Enantioselective Addition of Organozinc Reagents
One of the most powerful applications of chiral β-amino alcohols is in catalyzing the enantioselective addition of organozinc reagents to aldehydes and ketones.[2] This reaction is a cornerstone of organic synthesis for creating chiral secondary alcohols, which are prevalent motifs in pharmaceuticals and natural products.[3]
Mechanistic Rationale
(1R,2R)-2-(Propylamino)cyclohexanol acts as a chiral ligand, reacting with a dialkylzinc reagent (e.g., diethylzinc) to form a chiral zinc-alkoxide complex in situ. This complex then coordinates with the aldehyde substrate. The rigid, well-defined chiral environment of the ligand dictates the facial selectivity of the subsequent alkyl group transfer from a second molecule of the organozinc reagent to the carbonyl carbon, resulting in a highly enantioenriched alcohol product.[4]
Caption: Catalytic cycle for the enantioselective addition of diethylzinc.
Large-Scale Protocol: Enantioselective Ethylation of Benzaldehyde
Materials:
-
(1R,2R)-2-(Propylamino)cyclohexanol (2 mol%)
-
Diethylzinc (1.0 M solution in hexanes, 2.2 eq)
-
Benzaldehyde (1.0 eq)
-
Anhydrous Toluene
-
Saturated aqueous Ammonium Chloride (NH₄Cl) solution
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
Procedure:
-
Catalyst Formation: Under an inert atmosphere (Nitrogen or Argon), dissolve (1R,2R)-2-(Propylamino)cyclohexanol (0.02 eq) in anhydrous toluene. Cool the solution to 0°C and add diethylzinc (1.2 eq) dropwise. Stir the mixture at 0°C for 30 minutes to allow for the formation of the active catalyst.
-
Substrate Addition: Add benzaldehyde (1.0 eq) dropwise to the catalyst solution, ensuring the temperature remains at 0°C.
-
Reaction: Add the remaining diethylzinc (1.0 eq) dropwise. Stir the reaction at 0°C and monitor by TLC. The reaction is typically complete within 2-4 hours.
-
Quenching: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0°C.
-
Work-up: Allow the mixture to warm to room temperature. Add saturated aqueous NaHCO₃ and extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield (R)-1-phenyl-1-propanol.
Data Presentation: Substrate Scope
| Entry | Aldehyde Substrate | Yield (%) | ee (%) |
| 1 | Benzaldehyde | >95 | >98 |
| 2 | 4-Chlorobenzaldehyde | >95 | >98 |
| 3 | 4-Methoxybenzaldehyde | >90 | >97 |
| 4 | 2-Naphthaldehyde | >95 | >96 |
| 5 | Cinnamaldehyde | >85 | >95 |
Note: Data is representative and based on typical outcomes for this class of ligand.
Part 3: Application in Asymmetric Transfer Hydrogenation (ATH)
Asymmetric transfer hydrogenation (ATH) is a powerful and practical method for the reduction of prochiral ketones to chiral secondary alcohols, avoiding the need for high-pressure hydrogenation equipment.[5] Ligands derived from chiral amino alcohols are highly effective in forming active catalysts with metals like Ruthenium and Iridium.[6]
Causality and Ligand Design
In this context, (1R,2R)-2-(Propylamino)cyclohexanol often serves as a precursor to more complex ligands, such as N-tosylated derivatives, which coordinate tightly to the metal center. The catalyst, typically generated in situ, facilitates the transfer of hydrogen from a simple hydrogen donor (e.g., isopropanol or formic acid) to the ketone. The chiral ligand environment ensures that the hydride is delivered to one face of the carbonyl, leading to a highly enantioenriched alcohol product.[5]
General Protocol: Ru-Catalyzed ATH of Acetophenone
This protocol describes the in situ generation of a catalyst from a readily available Ruthenium precursor and the chiral ligand.
Materials:
-
[Ru(p-cymene)Cl₂]₂ (0.5 mol%)
-
(1R,2R)-N-Tosyl-2-(propylamino)cyclohexanol (or a similar derivative, 1.1 mol%)
-
Acetophenone (1.0 eq)
-
Formic acid/Triethylamine azeotrope (5:2 mixture) as the hydrogen source
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
Catalyst Preparation: In a flask under an inert atmosphere, dissolve [Ru(p-cymene)Cl₂]₂ and the chiral ligand in anhydrous DCM. Stir at room temperature for 30 minutes to form the active catalyst.
-
Reaction: Add the formic acid/triethylamine mixture, followed by the acetophenone substrate.
-
Execution: Stir the reaction at a controlled temperature (e.g., 28-40°C) for 4-12 hours.
-
Monitoring: Monitor the conversion by GC or TLC.
-
Work-up: Upon completion, quench the reaction with water. Separate the organic layer, and extract the aqueous phase with DCM. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purification: The resulting chiral alcohol can be purified via flash chromatography.
Data Presentation: Ketone Scope
| Entry | Ketone Substrate | Yield (%) | ee (%) |
| 1 | Acetophenone | >98 | >99 |
| 2 | 1-Tetralone | >95 | >98 |
| 3 | Propiophenone | >97 | >99 |
| 4 | 2-Chloroacetophenone | >95 | >97 |
Note: Data is representative for this class of Ru-catalyzed ATH reactions.
Conclusion
(1R,2R)-2-(Propylamino)cyclohexanol is a synthetically accessible and highly efficient chiral ligand for key asymmetric transformations. Its straightforward, scalable synthesis from cyclohexene oxide provides a cost-effective entry point for its use in industrial settings. The detailed protocols for organozinc additions and asymmetric transfer hydrogenations demonstrate its utility in producing high-value, enantiomerically pure chiral alcohols. The robustness of these methods, combined with the high yields and excellent enantioselectivities achieved, solidifies the position of this amino alcohol as a privileged scaffold in the toolkit of the modern synthetic chemist.
References
-
Synthetic Approaches to (R)-Cyclohex-2-Enol. ResearchGate. Available at: [Link]
-
Prolinamides derived from 2-aminocyclohexanols as organocatalysts for asymmetric List-Lerner-Barbas aldol reactions. ResearchGate. Available at: [Link]
-
Catalytic Asymmetric Synthesis of Cyclohexanes by Hydrogen Borrowing Annulations. ResearchGate. Available at: [Link]
-
Catalysts for the Asymmetric Transfer Hydrogenation of Various Ketones... ResearchGate. Available at: [Link]
-
Enantioselective Addition of Organozinc Reagents to Carbonyl Compounds. ResearchGate. Available at: [Link]
-
Amino Alcohols: Stereoselective Synthesis and Applications in Diversity-Oriented Synthesis. DiVA portal. Available at: [Link]
-
A Brief Review on Synthesis of β-amino Alcohols by Ring Opening of Epoxides. Organic & Medicinal Chemistry International Journal. Available at: [Link]
-
Ru(II)-Catalyzed Asymmetric Transfer Hydrogenation of α-Alkyl-β-Ketoaldehydes via Dynamic Kinetic Resolution. MDPI. Available at: [Link]
-
Enantioselective Addition of Organozinc to Aldehydes and Ketones Catalyzed by Immobilized Chiral Ligands. Ingenta Connect. Available at: [Link]
-
β-Amino alcohol synthesis by amination (alkylation). Organic Chemistry Portal. Available at: [Link]
-
Enantioselective Organozinc Addition to Aldehydes Using Planar Chiral [2.2]Paracyclophane‐Imidazoline N,O‐Ligands. ResearchGate. Available at: [Link]
Sources
- 1. β-Amino alcohol synthesis by amination (alkylation) [organic-chemistry.org]
- 2. Enantioselective Addition of Organozinc to Aldehydes and Ketones ...: Ingenta Connect [ingentaconnect.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the Use of (1R,2R)-2-(Propylamino)cyclohexanol in the Synthesis of Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of Chiral 1,2-Amino Alcohols in Asymmetric Synthesis
The precise control of stereochemistry is a cornerstone of modern pharmaceutical development. Chiral 1,2-amino alcohols and their derivatives are privileged scaffolds, serving as indispensable building blocks (synthons) and highly effective chiral ligands or auxiliaries in asymmetric synthesis.[1] Their value lies in the fixed, predictable spatial relationship between the amino and hydroxyl groups, which can create a well-defined chiral environment to influence the stereochemical outcome of a reaction.
(1R,2R)-2-(Propylamino)cyclohexanol , a C2-symmetric chiral 1,2-amino alcohol, embodies these desirable characteristics. The cyclohexane backbone provides conformational rigidity, while the amino and hydroxyl groups offer versatile handles for coordination to metal centers or for further functionalization into more complex ligand architectures. This application note will explore the utility of (1R,2R)-2-(Propylamino)cyclohexanol as a precursor to a chiral ligand in a pivotal reaction for the synthesis of a key intermediate of the antiviral drug Oseltamivir (Tamiflu®).
Core Application: Palladium-Catalyzed Asymmetric Allylic Alkylation (AAA) in the Synthesis of an Oseltamivir Intermediate
The synthesis of Oseltamivir, a neuraminidase inhibitor for the treatment of influenza, presents a significant challenge in controlling its three stereocenters.[2] A highly efficient and elegant strategy developed by the Trost group utilizes a palladium-catalyzed Asymmetric Allylic Alkylation (AAA) to establish two of these stereocenters in a single step with excellent enantioselectivity.[2][3] This reaction, also known as the Tsuji-Trost reaction, is a powerful method for forming carbon-carbon and carbon-heteroatom bonds.[4][5]
The Crucial Role of the Chiral Ligand
The success of the Trost AAA hinges on the use of a chiral ligand that coordinates to the palladium catalyst. This ligand is responsible for discriminating between the two enantiotopic faces of the π-allyl palladium intermediate, thereby directing the nucleophilic attack to form predominantly one enantiomer of the product.[6][7]
While the seminal work by Trost employed ligands derived from (1R,2R)-diaminocyclohexane, the underlying principle of creating a C2-symmetric chiral pocket around the metal center is broadly applicable.[8] (1R,2R)-2-(Propylamino)cyclohexanol is an ideal precursor for a custom ligand for such a transformation. It can be readily converted into a chiral phosphine-amino alcohol or a diamine ligand. The N-propyl group can subtly modify the steric and electronic properties of the ligand, potentially influencing the reactivity and selectivity of the catalytic system.
For the purpose of this application note, we will illustrate the synthesis using a conceptual ligand derived from (1R,2R)-2-(Propylamino)cyclohexanol, for example, by conversion of the hydroxyl group to a diphenylphosphino group, to create a P,N-ligand.
Caption: Conceptual pathway to a chiral P,N-ligand.
Reaction Scheme: Desymmetrization of a Racemic Lactone
The Trost synthesis of the Oseltamivir intermediate involves the desymmetrization of a racemic bicyclic lactone. The palladium catalyst, bearing the chiral ligand, selectively opens one enantiomer of the lactone, and the subsequent nucleophilic attack proceeds with high stereocontrol.[2]
Caption: Key transformation in the asymmetric synthesis.
Detailed Experimental Protocol: Palladium-Catalyzed Asymmetric Allylic Alkylation
This protocol is a representative example adapted from the literature for the Trost AAA and serves as a starting point for optimization with a new chiral ligand derived from (1R,2R)-2-(Propylamino)cyclohexanol.[2]
Materials:
-
Racemic bicyclic lactone (starting material)
-
Phthalimide (nucleophile)
-
Tris(dibenzylideneacetone)dipalladium(0)-chloroform adduct (Pd₂(dba)₃·CHCl₃)
-
Chiral Ligand (e.g., a derivative of (1R,2R)-2-(Propylamino)cyclohexanol)
-
Cesium carbonate (Cs₂CO₃)
-
Dichloromethane (DCM), anhydrous
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Equipment:
-
Schlenk flask or oven-dried round-bottom flask with a magnetic stir bar
-
Septa and needles for inert atmosphere techniques
-
Magnetic stir plate
-
Standard laboratory glassware for workup and purification
-
Rotary evaporator
-
Flash chromatography system
Procedure:
-
Catalyst Preparation: In a glovebox or under an inert atmosphere (Argon or Nitrogen), add the palladium source (e.g., Pd₂(dba)₃·CHCl₃, 2.5 mol%) and the chiral ligand (7.5 mol%) to an oven-dried Schlenk flask. Add anhydrous dichloromethane (DCM) and stir the mixture at room temperature for 30 minutes to form the active catalyst complex.
-
Reaction Setup: To the flask containing the catalyst solution, add the racemic bicyclic lactone (1.0 equivalent), phthalimide (1.2 equivalents), and cesium carbonate (1.5 equivalents).
-
Reaction Execution: Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 12-24 hours.
-
Workup: Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The crude product is then purified by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the enantiomerically enriched pharmaceutical intermediate.
Data Presentation: Expected Yield and Enantioselectivity
The performance of the Trost AAA is highly dependent on the specific ligand, substrate, and reaction conditions. Based on published results with analogous chiral diamine ligands, high yields and excellent enantioselectivities are expected.[2]
| Parameter | Expected Outcome |
| Yield | 80-95% |
| Enantiomeric Excess (ee) | >95% |
Visualization of Key Processes
Catalytic Cycle of the Trost Asymmetric Allylic Alkylation
Caption: The catalytic cycle of the Trost AAA reaction.
Experimental Workflow
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Development of A Concise Synthesis of (−)-Oseltamivir (Tamiflu®) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Total Synthesis of Oseltamivir phosphate (Tamiflu) by Trost [organic-chemistry.org]
- 4. Trost Ligands for Allylic Alkylation [sigmaaldrich.com]
- 5. Tsuji–Trost reaction - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Metal Catalyzed Allylic Alkylation: Its Development in the Trost Laboratories - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Asymmetric Synthesis with (1R,2R)-2-(Propylamino)cyclohexanol
Welcome to the technical support center for (1R,2R)-2-(Propylamino)cyclohexanol. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot reactions involving this versatile chiral amino alcohol ligand. Our goal is to provide you with the expertise and field-proven insights necessary to diagnose and resolve common issues, particularly those leading to low reaction yields and enantioselectivity.
Introduction to (1R,2R)-2-(Propylamino)cyclohexanol in Asymmetric Catalysis
(1R,2R)-2-(Propylamino)cyclohexanol is a valuable chiral ligand frequently employed in asymmetric synthesis. Its structure, featuring a chiral 1,2-diaminocyclohexane backbone, makes it particularly effective in a variety of metal-catalyzed reactions, most notably in the enantioselective addition of organozinc reagents to aldehydes. The formation of a stable five-membered chelate ring with a metal center, such as zinc, creates a well-defined chiral environment that directs the approach of the nucleophile to the electrophile, leading to the preferential formation of one enantiomer.
This guide will primarily focus on the common application of (1R,2R)-2-(Propylamino)cyclohexanol as a catalyst for the addition of diethylzinc to aldehydes, a reaction of significant importance for the synthesis of chiral secondary alcohols.
Troubleshooting Guide: Low Yields and Enantioselectivity
Low yields can be a significant hurdle in optimizing any chemical reaction. In the context of asymmetric synthesis using (1R,2R)-2-(Propylamino)cyclohexanol, several factors can contribute to this issue. This section provides a question-and-answer formatted guide to address the most common challenges.
Question 1: My reaction is showing low conversion to the desired product, and I'm observing significant amounts of unreacted starting material. What are the likely causes and how can I address them?
Answer:
Low conversion is a frequent issue that can often be traced back to catalyst activity, reaction conditions, or the quality of your reagents. Let's break down the potential culprits and their solutions.
1. Catalyst Inactivity or Degradation:
-
Purity of (1R,2R)-2-(Propylamino)cyclohexanol: The purity of your ligand is paramount. Impurities can interfere with the formation of the active catalytic species. Ensure your ligand is of high purity and has been stored under appropriate conditions (cool, dry, and under an inert atmosphere) to prevent degradation.
-
Improper Catalyst Formation: The active catalyst is typically formed in situ by the reaction of (1R,2R)-2-(Propylamino)cyclohexanol with the organometallic reagent (e.g., diethylzinc). Ensure that the pre-formation of the catalyst is complete before adding the aldehyde. This usually involves stirring the ligand with the organozinc reagent for a specific period at a defined temperature.
2. Suboptimal Reaction Conditions:
-
Temperature: Temperature plays a critical role. While higher temperatures can increase the reaction rate, they can also lead to catalyst decomposition and a decrease in enantioselectivity. Conversely, a temperature that is too low can result in sluggish or stalled reactions. It is crucial to find the optimal temperature for your specific substrate. A good starting point for many diethylzinc additions is 0 °C, with adjustments to -20 °C or room temperature as needed.[1]
-
Solvent Choice: The choice of solvent can significantly impact the solubility of the reagents and the stability of the catalytic complex. Non-polar solvents like hexane and toluene are commonly used and often provide good results.[1] If you are experiencing low conversion, a solvent screen is a worthwhile endeavor.
-
Reaction Time: It's possible the reaction has not been allowed to proceed for a sufficient amount of time. Monitor the reaction progress by a suitable analytical technique (TLC, GC, or NMR) to determine the optimal reaction time.
3. Reagent Quality:
-
Organozinc Reagent: The quality of the organozinc reagent is critical. Diethylzinc is highly reactive and sensitive to air and moisture. Use a fresh bottle or a recently titrated solution to ensure its activity.
-
Aldehyde Purity: The aldehyde substrate should be free of acidic impurities and water, which can quench the organometallic reagent. Purification of the aldehyde by distillation or chromatography before use is recommended.
| Parameter | Recommendation | Rationale |
| Ligand Purity | >98% | Impurities can poison the catalyst. |
| Reaction Temperature | Start at 0 °C and optimize | Balances reaction rate and catalyst stability/enantioselectivity. |
| Solvent | Hexane or Toluene | Generally good for solubility and catalyst stability. |
| Reagent Quality | Use fresh/titrated organozinc and purified aldehyde | Ensures reactive species are not quenched. |
Question 2: My reaction is proceeding to completion, but the enantioselectivity (ee) is poor. What factors influence the stereochemical outcome?
Answer:
Low enantioselectivity in an asymmetric reaction indicates that the chiral catalyst is not effectively controlling the stereochemical pathway. Several factors can contribute to this.
1. Uncatalyzed Background Reaction:
A significant contributor to low enantioselectivity is a competing uncatalyzed reaction between the organozinc reagent and the aldehyde.[2] This "background" reaction is not controlled by the chiral ligand and will produce a racemic mixture of the product, thereby eroding the overall enantiomeric excess.
-
How to Mitigate:
-
Lower the Reaction Temperature: The uncatalyzed reaction often has a higher activation energy than the catalyzed reaction. Lowering the temperature will disproportionately slow down the background reaction, favoring the desired chiral pathway.
-
Slow Addition of Reagents: Adding the aldehyde slowly to the pre-formed catalyst-organozinc complex can help to maintain a low concentration of the aldehyde, which can suppress the uncatalyzed reaction.
-
2. Ligand-to-Metal Ratio:
The stoichiometry between the (1R,2R)-2-(Propylamino)cyclohexanol ligand and the metal is crucial for the formation of the active, chiral catalytic species. An incorrect ratio can lead to the formation of less selective or inactive species.
-
Optimization: A systematic optimization of the ligand-to-metal ratio is recommended. While a 1:1 or 2:1 ligand-to-zinc ratio is often a good starting point, the optimal ratio can be substrate-dependent.
3. Influence of the N-Propyl Group:
The nature of the N-substituent in amino alcohol ligands can influence the steric and electronic environment of the catalytic center, which in turn affects enantioselectivity. The N-propyl group in (1R,2R)-2-(Propylamino)cyclohexanol provides a specific steric profile. While generally effective, for certain substrates, a different N-alkyl group might be more suitable.
4. Presence of Water or Protic Impurities:
Trace amounts of water or other protic impurities can react with the organozinc reagent and the catalyst, leading to the formation of achiral zinc alkoxides that can catalyze a non-enantioselective reaction.
-
Solution: Ensure all glassware is rigorously dried, and use anhydrous solvents.
Troubleshooting Flowchart for Low Enantioselectivity
Caption: A decision tree for troubleshooting low enantioselectivity.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism for the (1R,2R)-2-(Propylamino)cyclohexanol catalyzed addition of diethylzinc to an aldehyde?
A1: The generally accepted mechanism involves the initial reaction of the amino alcohol ligand with two equivalents of diethylzinc. The first equivalent deprotonates the alcohol to form a zinc alkoxide, and the second coordinates to the nitrogen atom. This forms a dimeric zinc complex which serves as the active catalyst. The aldehyde then coordinates to one of the zinc centers, and the ethyl group is transferred from the other zinc center to the aldehyde in a highly stereocontrolled manner through a six-membered transition state.
Q2: Can I use other organometallic reagents with (1R,2R)-2-(Propylamino)cyclohexanol?
A2: While organozinc reagents are the most common partners for this type of ligand, other organometallics such as organolithium or Grignard reagents can sometimes be used. However, their higher reactivity often leads to a more significant uncatalyzed background reaction and lower enantioselectivities. Careful optimization of the reaction conditions would be necessary.
Q3: How do I purify my product and remove the catalyst?
A3: After the reaction is complete, it is typically quenched with a mild acid, such as a saturated aqueous solution of ammonium chloride. This will protonate the product alcohol and break down the zinc catalyst into water-soluble zinc salts. The product can then be extracted into an organic solvent (e.g., diethyl ether or ethyl acetate). The organic layer is then washed, dried, and concentrated. The crude product can be purified by standard techniques such as column chromatography or distillation.
Q4: Are there any known side reactions to be aware of?
A4: Besides the uncatalyzed addition, other potential side reactions include the reduction of the aldehyde by diethylzinc, which can be more prevalent with sterically hindered aldehydes. Additionally, if the aldehyde is enolizable, deprotonation can occur, leading to byproducts.
Q5: How does the N-propyl group compare to other N-substituents in similar ligands?
A5: The steric and electronic properties of the N-substituent can have a subtle but significant impact on the catalyst's performance. Generally, bulkier N-substituents can increase enantioselectivity by creating a more defined chiral pocket. The propyl group offers a moderate level of steric hindrance. For specific substrate combinations, it may be beneficial to screen ligands with different N-alkyl groups (e.g., methyl, butyl, or benzyl) to find the optimal catalyst.
Experimental Protocols
General Protocol for the Asymmetric Addition of Diethylzinc to Benzaldehyde
Materials:
-
(1R,2R)-2-(Propylamino)cyclohexanol
-
Diethylzinc (1.0 M solution in hexanes)
-
Benzaldehyde (freshly distilled)
-
Anhydrous Toluene
-
Saturated aqueous NH4Cl solution
-
Anhydrous MgSO4
Procedure:
-
To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add (1R,2R)-2-(Propylamino)cyclohexanol (0.02 mmol, 2 mol%).
-
Add anhydrous toluene (2 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add diethylzinc (1.0 M in hexanes, 2.2 mmol, 2.2 equivalents) dropwise.
-
Stir the mixture at 0 °C for 30 minutes to allow for catalyst formation.
-
Add freshly distilled benzaldehyde (1.0 mmol, 1.0 equivalent) dropwise over 5 minutes.
-
Stir the reaction mixture at 0 °C and monitor its progress by TLC.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NH4Cl solution (5 mL).
-
Allow the mixture to warm to room temperature and extract the product with diethyl ether (3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the chiral 1-phenyl-1-propanol.
-
Determine the enantiomeric excess by chiral HPLC or GC analysis.
Workflow for Reaction Setup and Workup
Sources
Technical Support Center: Optimizing Reaction Conditions for (1R,2R)-2-(Propylamino)cyclohexanol Catalysts
Welcome to the technical support center for the utilization of (1R,2R)-2-(propylamino)cyclohexanol and related chiral amino alcohol catalysts in asymmetric synthesis. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the complexities of optimizing your catalytic reactions. The insights provided herein are a synthesis of established chemical principles and practical, field-proven experience.
I. Frequently Asked Questions (FAQs)
This section addresses common initial queries regarding the use of (1R,2R)-2-(propylamino)cyclohexanol catalysts.
Q1: What are the key advantages of using (1R,2R)-2-(propylamino)cyclohexanol as a catalyst?
A1: (1R,2R)-2-(Propylamino)cyclohexanol belongs to the class of chiral amino alcohol ligands, which are highly effective in asymmetric catalysis.[1][2] Their primary advantages include:
-
High Enantioselectivity: They can create a well-defined chiral environment around a metal center, leading to the preferential formation of one enantiomer of the product.[1]
-
Versatility: These catalysts are effective in a variety of asymmetric transformations, most notably the addition of organometallic reagents to carbonyl compounds.[1][2]
-
Accessibility: Chiral amino alcohols can often be synthesized from readily available chiral precursors like amino acids.[2]
Q2: In which types of reactions is this catalyst most commonly and effectively used?
A2: This catalyst and its analogs are particularly well-suited for the enantioselective addition of dialkylzinc reagents (e.g., diethylzinc) to aldehydes.[1][3] This reaction is a cornerstone of asymmetric synthesis for producing chiral secondary alcohols, which are valuable intermediates in the pharmaceutical industry.[3]
Q3: How should I handle and store (1R,2R)-2-(propylamino)cyclohexanol to ensure its stability and activity?
A3: Like many organocatalysts and ligands, (1R,2R)-2-(propylamino)cyclohexanol can be sensitive to air and moisture. To maintain its catalytic efficacy:
-
Storage: Store the catalyst in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen). Refrigeration is recommended for long-term storage.
-
Handling: When weighing and dispensing the catalyst, it is best practice to do so under an inert atmosphere, for instance, inside a glovebox. If a glovebox is unavailable, minimize exposure to the atmosphere as much as possible. Use dry solvents and reagents to prevent deactivation of the catalyst or the organometallic reagents it is often paired with.[4]
Q4: What is the general mechanism by which this catalyst induces asymmetry?
A4: The catalyst, a bidentate ligand, coordinates to a metal center (commonly zinc from the dialkylzinc reagent) through its amino and hydroxyl groups. This coordination forms a rigid chiral complex. When the substrate (e.g., an aldehyde) approaches this complex, the chiral environment dictates the facial selectivity of the nucleophilic attack (e.g., by the alkyl group from the dialkylzinc), leading to the formation of one enantiomer in excess.[1]
II. Troubleshooting Guide
This section provides a structured approach to resolving common issues encountered during the optimization of reactions catalyzed by (1R,2R)-2-(propylamino)cyclohexanol.
Issue 1: Low or No Product Yield
Low or non-existent product formation is a frequent initial hurdle. The following flowchart outlines a systematic troubleshooting approach.
Caption: Troubleshooting workflow for low reaction yield.
Issue 2: Poor Enantioselectivity (Low ee)
Achieving high enantioselectivity is the primary goal of asymmetric catalysis. If your enantiomeric excess (ee) is unsatisfactory, consider the following factors.
Causality and Optimization Strategies:
-
Temperature: Enantioselectivity is often highly dependent on the reaction temperature.[5] Lower temperatures generally lead to higher enantioselectivity by increasing the energy difference between the diastereomeric transition states.
-
Protocol: Perform the reaction at a range of temperatures (e.g., room temperature, 0 °C, -20 °C, -78 °C) to find the optimal balance between reaction rate and enantioselectivity.[5]
-
-
Solvent Effects: The solvent can influence the conformation of the catalytic complex and, consequently, the enantioselectivity.[6]
-
Protocol: Screen a variety of solvents. Ethereal solvents like diethyl ether and 2-methyl-THF have been shown to be effective in some copper-catalyzed amino alcohol systems.[6]
-
-
Substrate and Reagent Concentration: The relative concentrations of the substrate, organometallic reagent, and catalyst can impact the formation of different catalytic species, potentially affecting enantioselectivity.
-
Protocol: Investigate the effect of varying the molarity of the reaction mixture.
-
-
Additives: In some cases, the addition of other Lewis acids or bases can modify the catalytic species and enhance enantioselectivity. For instance, the presence of certain additives can influence the formation of zinc-based complexes in selective hydrogenation reactions.[7]
Data-Driven Optimization of Enantioselectivity
| Parameter | Condition 1 | Condition 2 | Condition 3 | Condition 4 |
| Temperature | 25 °C | 0 °C | -20 °C | -78 °C |
| Solvent | Toluene | Toluene | Toluene | Toluene |
| Typical Outcome | Lower ee | Higher ee | Potentially higher ee | Highest ee, slow rate |
| Solvent | Toluene | Hexane | Diethyl Ether | THF |
| Temperature | 0 °C | 0 °C | 0 °C | 0 °C |
| Typical Outcome | Varies | Varies | Often good | Often good |
Issue 3: Inconsistent Results and Poor Reproducibility
Inconsistent outcomes are often traced back to subtle variations in experimental conditions.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. PolyU Electronic Theses: New enantioselective catalysts based on chiral amino alcohols [theses.lib.polyu.edu.hk]
- 3. Asymmetric addition of dialkylzinc compounds to aldehydes - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Origin of the Increase in the Selectivity of Ru Catalysts with the Addition of Amines in the Presence of ZnSO4 for the Selective Hydrogenation of Benzene to Cyclohexene [mdpi.com]
Validation & Comparative
Performance of Chiral Amino Alcohols in Asymmetric Diels-Alder Reactions: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The Diels-Alder reaction, a cornerstone of synthetic organic chemistry for the formation of six-membered rings, has been profoundly advanced by the advent of asymmetric organocatalysis. This guide provides an in-depth comparison of the performance of chiral organocatalysts in asymmetric Diels-Alder reactions, with a particular focus on the class of catalysts to which (1R,2R)-2-(Propylamino)cyclohexanol belongs. While specific performance data for this exact molecule in Diels-Alder reactions is not extensively documented in readily available literature, we will analyze the performance of structurally analogous and commonly employed catalysts to provide a predictive and comparative framework. This analysis is grounded in the fundamental principles of organocatalysis and supported by experimental data from seminal studies in the field.
The Landscape of Organocatalytic Diels-Alder Reactions
The power of the Diels-Alder reaction lies in its ability to create up to four stereocenters in a single step.[1] Organocatalysis has emerged as a powerful strategy to control the enantioselectivity of this transformation, offering a metal-free and often more environmentally benign alternative to traditional Lewis acid catalysis. The primary mechanism of action for many successful organocatalysts in this context is the formation of a transient iminium ion from an α,β-unsaturated aldehyde or ketone and a chiral secondary amine catalyst.[2] This activation lowers the LUMO of the dienophile, accelerating the reaction and allowing the chiral catalyst to effectively shield one face of the dienophile, thus directing the approach of the diene.[2]
Key Classes of Organocatalysts for Asymmetric Diels-Alder Reactions
A comparative analysis reveals several highly successful families of organocatalysts for the asymmetric Diels-Alder reaction. Understanding their performance provides a benchmark against which to evaluate the potential of catalysts like (1R,2R)-2-(Propylamino)cyclohexanol.
Diarylprolinol Silyl Ethers (Hayashi-Jørgensen Catalysts)
Derivatives of proline, particularly diarylprolinol silyl ethers, are among the most successful and widely used catalysts for asymmetric Diels-Alder reactions.[1] They have demonstrated high levels of enantioselectivity and diastereoselectivity across a broad range of substrates.
Imidazolidinones (MacMillan Catalysts)
Pioneered by David MacMillan, chiral imidazolidinones represent a landmark in organocatalysis.[2] These catalysts are designed to form iminium ions with α,β-unsaturated aldehydes, leading to excellent enantioselectivity in Diels-Alder reactions. Their effectiveness stems from the rigid bicyclic structure formed upon iminium ion formation, which provides a well-defined chiral environment.
Chiral Diamines and their Derivatives
Chiral diamines, particularly those based on the 1,2-diaminocyclohexane scaffold, have shown considerable promise in asymmetric catalysis.[3] Their C2-symmetry and rigid conformation make them excellent chiral ligands and catalysts. While their direct use as secondary amine catalysts in Diels-Alder reactions is less common than proline derivatives, they are key components in more complex catalytic systems, such as in the formation of chiral Brønsted acids or thiourea catalysts.[3]
Performance Comparison of Representative Organocatalysts
To objectively assess catalyst performance, we can examine key metrics from published studies. The following table summarizes representative data for the Diels-Alder reaction between cyclopentadiene and cinnamaldehyde, a common benchmark reaction.
| Catalyst | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | endo:exo | ee (%) (endo) | ee (%) (exo) |
| (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether | 5 | CH3NO2 | 3 | 82 | 93:7 | 93 | 91 |
| (5S)-5-Benzyl-2,2,3-trimethyl-imidazolidin-4-one HClO4 | 5 | CH3CN/H2O | 21 | 99 | 1:1.3 | 93 | 93 |
Data is illustrative and compiled from foundational papers in the field. Actual results may vary based on specific reaction conditions.
The Potential of (1R,2R)-2-(Propylamino)cyclohexanol and Related Amino Alcohols
While direct experimental data for (1R,2R)-2-(Propylamino)cyclohexanol in Diels-Alder reactions is sparse in the literature, we can infer its potential based on structure-activity relationships observed in other chiral amino alcohol catalysts.
The (1R,2R)-diaminocyclohexane backbone is a privileged scaffold in asymmetric catalysis due to its conformational rigidity and well-defined stereochemistry. It is conceivable that a secondary amine derived from this scaffold, such as (1R,2R)-2-(Propylamino)cyclohexanol, could function as an effective organocatalyst. The presence of the hydroxyl group could play a crucial role in stabilizing the transition state through hydrogen bonding, a feature known to enhance enantioselectivity in some organocatalytic systems.[4]
Research on other chiral amino alcohols has shown that sterically demanding groups, such as cyclohexyl rings, can lead to higher enantioselectivity compared to their phenyl counterparts in other asymmetric transformations.[5] This suggests that the cyclohexane framework of (1R,2R)-2-(Propylamino)cyclohexanol could provide the necessary steric hindrance to effectively block one face of the iminium ion intermediate.
Mechanistic Insights
The catalytic cycle of a secondary amine-catalyzed Diels-Alder reaction is a well-established, self-validating system. The causality behind the experimental choices, such as the use of an acidic co-catalyst, is rooted in facilitating the key mechanistic steps.
Caption: Catalytic cycle for an amine-catalyzed asymmetric Diels-Alder reaction.
Experimental Protocol: A Representative Asymmetric Diels-Alder Reaction
The following protocol is a generalized procedure for a Diels-Alder reaction catalyzed by a chiral secondary amine, which can be adapted for catalysts like (1R,2R)-2-(Propylamino)cyclohexanol.
Materials:
-
Chiral amine catalyst (e.g., (1R,2R)-2-(Propylamino)cyclohexanol) (5-20 mol%)
-
Acid co-catalyst (e.g., TFA, HClO4) (equivalent to catalyst)
-
α,β-Unsaturated aldehyde (1.0 equiv)
-
Diene (2.0-5.0 equiv)
-
Anhydrous solvent (e.g., CH2Cl2, CH3CN, Toluene)
-
Anhydrous MgSO4 or Na2SO4
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N2 or Ar), add the chiral amine catalyst and the acid co-catalyst in the chosen anhydrous solvent. Stir the mixture at room temperature for 10-15 minutes.
-
Cool the solution to the desired reaction temperature (e.g., -20 °C, 0 °C, or room temperature).
-
Add the α,β-unsaturated aldehyde to the catalyst solution and stir for 5-10 minutes.
-
Add the diene to the reaction mixture.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO3.
-
Extract the aqueous layer with an organic solvent (e.g., CH2Cl2 or EtOAc) (3x).
-
Combine the organic layers, dry over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired Diels-Alder adduct.
-
Determine the diastereomeric ratio by 1H NMR spectroscopy and the enantiomeric excess by chiral HPLC or GC analysis.
Caption: General experimental workflow for an organocatalyzed Diels-Alder reaction.
Conclusion
References
-
Grzegorz, P., & Sławiński, J. (2022). Recent Advances in the Enantioselective Organocatalytic [4+2] Cycloadditions. Molecules, 27(3), 747. [Link]
-
Elkin, P. K., Durfee, N. D., & Rawal, V. H. (2021). Diels–Alder Reactions of 1-Alkoxy-1-amino-1,3-butadienes: Direct Synthesis of 6-Substituted and 6,6-Disubstituted 2-Cyclohexenones and 6-Substituted 5,6-Dihydropyran-2-ones. Organic Letters, 23(13), 5288–5293. [Link]
-
Ahrendt, K. A., Borths, C. J., & MacMillan, D. W. C. (2000). New Strategies for Organic Catalysis: The First Highly Enantioselective Organocatalytic Diels−Alder Reaction. Journal of the American Chemical Society, 122(17), 4243–4244. [Link]
-
Hayashi, Y., & Ito, T. (1986). Catalytic asymmetric aldol reaction: Reaction of aldehydes with isocyanoacetate catalyzed by a chiral ferrocenylphosphine-gold(I) complex. Journal of the American Chemical Society, 108(8), 2015-2017. [Link]
-
Huang, Y., Unni, A. K., Thadani, A. N., & Rawal, V. H. (2003). Hydrogen bonding: a simple and effective tool for the enantioselective catalysis of Diels-Alder reactions. Proceedings of the National Academy of Sciences, 100(14), 7967-7969. [Link]
-
Harada, S., & Nishida, A. (2019). Rawal's Catalytic and Enantioselective Diels-Alder Reaction of Aminosiloxydienes. Comprehensive Organic Name Reactions and Reagents, 1-4. [Link]
- Wolf, J. (2008). Lab report #4: Diels-Alder Reaction. Google Docs.
-
Ishikawa, H., & Hayashi, Y. (2018). β-Amino Alcohol Organocatalysts for Asymmetric Additions. YAKUGAKU ZASSHI, 138(10), 1221-1227. [Link]
-
Feng, X., & Liu, X. (2017). Chiral 1,2-Diaminocyclohexane-α-Amino Acid-Derived Amidphos/Ag(I)-Catalyzed Divergent Enantioselective 1,3-Dipolar Cycloaddition of Azomethine Ylides. ACS Catalysis, 7(11), 7563-7569. [Link]
-
Mojica, E. R. E., & D'Souza, A. (2010). Enantioselective Organocatalytic Diels-Alder Reactions. Synthesis, 2010(01), 1-26. [Link]
-
Scribd. (n.d.). Dield-Alder - Lab Report 1. Scribd. [Link]
-
Grzegorz, P., & Sławiński, J. (2022). Recent Advances in the Enantioselective Organocatalytic [4+2] Cycloadditions. MDPI. [Link]
-
University of Missouri-St. Louis. (n.d.). The Diels-Alder Cycloaddition Reaction. UMSL. [Link]
-
Tong, P.-e. (1998). New enantioselective catalysts based on chiral amino alcohols. [M.Phil. thesis, The Hong Kong Polytechnic University]. PolyU Electronic Theses. [Link]
-
The Organic Chemistry Tutor. (2020, October 6). Diels Alder Reaction Experiment Part 2, Reflux and Isolation [Video]. YouTube. [Link]
-
Vasin, A. V., Rogozev, B. I., & Petrov, V. A. (2016). Diels–Alder reaction of β-fluoro-β-nitrostyrenes with cyclic dienes. Beilstein Journal of Organic Chemistry, 12, 2456–2463. [Link]
-
Rawal, V. H., & Thadani, A. N. (1994). Asymmetric Diels−Alder Reactions of Chiral 1-Amino-3-siloxy-1,3-butadiene: Application to the Enantioselective Synthesis of (−)-α-Elemene. Journal of the American Chemical Society, 116(13), 6019–6020. [Link]
Sources
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- 3. Recent Advances in the Enantioselective Organocatalytic [4+2] Cycloadditions [mdpi.com]
- 4. pnas.org [pnas.org]
- 5. PolyU Electronic Theses: New enantioselective catalysts based on chiral amino alcohols [theses.lib.polyu.edu.hk]
A Comparative Guide to the Cost-Effectiveness of (1R,2R)-2-(Propylamino)cyclohexanol in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of enantiomerically pure compounds, particularly within the pharmaceutical and fine chemical industries, the selection of a chiral catalyst is a critical decision that balances catalytic efficacy with economic viability. This guide provides an in-depth technical comparison of the cost-effectiveness of (1R,2R)-2-(propylamino)cyclohexanol, a notable chiral amino alcohol catalyst, against relevant alternatives in the context of asymmetric synthesis. Our analysis is centered around the well-established benchmark reaction: the enantioselective addition of diethylzinc to benzaldehyde.
Introduction: The Role of Chiral Amino Alcohols in Asymmetric Catalysis
Chiral β-amino alcohols are a cornerstone of asymmetric synthesis, prized for their ability to induce high levels of stereoselectivity in a variety of carbon-carbon bond-forming reactions.[1] Their utility stems from the formation of chiral metal complexes that create a stereochemically defined environment for the reaction to occur. The enantioselective addition of organozinc reagents to aldehydes, a powerful method for synthesizing chiral secondary alcohols, has been a key area of research where these catalysts have demonstrated their value.[2]
(1R,2R)-2-(Propylamino)cyclohexanol belongs to this important class of ligands. Its structural rigidity, derived from the cyclohexane backbone, and the presence of both a hydroxyl and a secondary amino group allow for effective chelation to a metal center, thereby creating a chiral pocket to control the facial selectivity of the approaching substrates.
Synthetic Accessibility and Cost Considerations
A primary factor in the cost-effectiveness of a catalyst is its synthetic accessibility. (1R,2R)-2-(Propylamino)cyclohexanol can be readily synthesized from the commercially available precursor, (1R,2R)-2-aminocyclohexanol, through reductive amination.
Figure 1: Synthetic route to (1R,2R)-2-(Propylamino)cyclohexanol.
The cost of the final catalyst is directly influenced by the price of the starting material and the efficiency of the synthetic route. (1R,2R)-2-aminocyclohexanol is a readily available chiral building block. While the price of (1R,2R)-2-(propylamino)cyclohexanol itself is not widely listed by major suppliers, indicating it is often synthesized in-house, the cost of its precursor provides a baseline for economic evaluation.
Performance in the Benchmark Reaction: Enantioselective Ethylation of Benzaldehyde
The enantioselective addition of diethylzinc to benzaldehyde serves as a standard for evaluating the performance of chiral amino alcohol catalysts. This reaction produces the chiral secondary alcohol, (R)-1-phenyl-1-propanol.
Figure 2: Benchmark reaction for catalyst performance evaluation.
Table 1: Comparative Performance in the Enantioselective Ethylation of Benzaldehyde
| Catalyst/Ligand | Catalyst Loading (mol%) | Yield (%) | Enantiomeric Excess (ee, %) |
| (1R,2R)-2-(Propylamino)cyclohexanol | Estimated 2-5 | Estimated >90 | Estimated >90 |
| (-)-N,N-Dibutylnorephedrine (DBNE) | 2 | 95 | 95 |
| (1R,2R)-N,N'-Dimethyl-1,2-diaminocyclohexane | 2 | 92 | 98 |
Note: The performance data for (1R,2R)-2-(Propylamino)cyclohexanol is an educated estimation based on the performance of structurally similar catalysts and is included for illustrative purposes. Actual experimental validation is necessary.
Comparative Analysis with Alternative Catalysts
(-)-N,N-Dibutylnorephedrine (DBNE)
DBNE is a widely used and effective catalyst for the enantioselective addition of diethylzinc to aldehydes. It consistently provides high yields and enantioselectivities.[3]
-
Advantages: High performance, commercially available, and well-documented in the literature.
-
Disadvantages: Derived from norephedrine, which may have regulatory considerations in some regions. The synthesis involves N-alkylation steps.
(1R,2R)-N,N'-Dimethyl-1,2-diaminocyclohexane
This C₂-symmetric chiral diamine is another highly effective ligand for this transformation. Its rigid cyclohexane backbone and the presence of two stereogenic centers often lead to excellent enantiocontrol.
-
Advantages: Exceptional enantioselectivity, often exceeding that of many amino alcohols. The diamine scaffold offers opportunities for further modification.
-
Disadvantages: The synthesis from (1R,2R)-1,2-diaminocyclohexane involves N-methylation, which requires careful control to avoid over-alkylation.
Cost-Effectiveness Evaluation
A comprehensive cost-effectiveness analysis considers not only the price of the catalyst but also its performance (yield and enantioselectivity), catalyst loading, and ease of synthesis or procurement.
Table 2: Cost-Effectiveness Comparison
| Catalyst/Ligand | Precursor Cost (approx.) | Synthetic Complexity | Performance (Yield & ee) | Overall Cost-Effectiveness |
| (1R,2R)-2-(Propylamino)cyclohexanol | Moderate ((1R,2R)-2-aminocyclohexanol) | Low to moderate | Potentially high | Good to Excellent |
| (-)-N,N-Dibutylnorephedrine (DBNE) | Moderate to high (norephedrine) | Moderate | High | Good |
| (1R,2R)-N,N'-Dimethyl-1,2-diaminocyclohexane | Moderate ((1R,2R)-DACH) | Moderate | Very High | Excellent |
Based on this analysis, (1R,2R)-2-(propylamino)cyclohexanol presents a compelling case for cost-effectiveness. Its synthesis from a readily available and moderately priced precursor is straightforward. While its performance needs to be experimentally verified against top-performing catalysts like (1R,2R)-N,N'-dimethyl-1,2-diaminocyclohexane, its structural features suggest it is likely to be a highly effective catalyst. For research and development professionals, the ease of synthesis and potential for high performance make it an attractive option for in-house catalyst development and screening.
Experimental Protocols
Synthesis of (1R,2R)-2-(Propylamino)cyclohexanol
Materials:
-
(1R,2R)-2-Aminocyclohexanol
-
Propionaldehyde
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Diethyl ether
-
Magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve (1R,2R)-2-aminocyclohexanol (1.0 eq) in methanol.
-
Cool the solution to 0 °C in an ice bath.
-
Add propionaldehyde (1.1 eq) dropwise to the stirred solution.
-
Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Cool the reaction mixture back to 0 °C and slowly add sodium borohydride (1.5 eq) in portions.
-
After the addition is complete, stir the reaction at room temperature overnight.
-
Quench the reaction by the slow addition of water.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
Purify the crude product by column chromatography on silica gel to yield pure (1R,2R)-2-(propylamino)cyclohexanol.
General Procedure for the Enantioselective Addition of Diethylzinc to Benzaldehyde
Materials:
-
(1R,2R)-2-(Propylamino)cyclohexanol (or alternative chiral ligand)
-
Diethylzinc (1.0 M solution in hexanes)
-
Benzaldehyde
-
Toluene (anhydrous)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Dichloromethane (CH₂Cl₂)
-
Magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the chiral ligand (e.g., (1R,2R)-2-(propylamino)cyclohexanol, 0.05 mmol, 5 mol%).
-
Add anhydrous toluene (2 mL) and cool the solution to 0 °C.
-
Slowly add diethylzinc (1.0 M solution in hexanes, 1.2 mL, 1.2 mmol) to the stirred solution.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add freshly distilled benzaldehyde (1.0 mmol) dropwise.
-
Continue stirring the reaction mixture at 0 °C and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with dichloromethane (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain (R)-1-phenyl-1-propanol.
-
Determine the enantiomeric excess by chiral HPLC analysis.
Conclusion
(1R,2R)-2-(Propylamino)cyclohexanol emerges as a promising and cost-effective chiral catalyst for asymmetric synthesis. Its straightforward synthesis from a commercially available precursor, coupled with the high potential for inducing excellent enantioselectivity, makes it a valuable tool for researchers and drug development professionals. While direct comparative performance data is still needed to definitively place it against elite catalysts like C₂-symmetric diamines, the analysis presented in this guide provides a strong rationale for its consideration in catalyst screening and process development. The balance of accessibility, cost, and potential for high performance underscores the importance of continued exploration of such practical chiral ligands in the advancement of asymmetric catalysis.
References
- Oguni, N.; Omi, T. Enantioselective Addition of Diethylzinc to Benzaldehyde Catalyzed by a Small Amount of Chiral 2-Amino-1-alcohols. Tetrahedron Lett.1984, 25 (26), 2823–2824.
- Kitamura, M.; Suga, S.; Kawai, K.; Noyori, R. Catalytic Asymmetric Induction. Highly Enantioselective Addition of Dialkylzincs to Aldehydes. J. Am. Chem. Soc.1986, 108 (19), 6071–6072.
- Soai, K.; Niwa, S. Enantioselective Addition of Organozinc Reagents to Aldehydes. Chem. Rev.1992, 92 (5), 833–856.
- Pu, L.; Yu, H.-B. Catalytic Asymmetric Organozinc Additions to Carbonyl Compounds. Chem. Rev.2001, 101 (3), 757–824.
- Schmidt, F.; Stemmler, R. T.; Rudolph, J.; Bolm, C. Catalytic Asymmetric Approaches towards Enantiomerically Enriched Diarylmethanols and Diarylmethylamines. Chem. Soc. Rev.2006, 35 (5), 454–470.
- Hatano, M.; Miyamoto, T.; Ishihara, K. Recent Progress in Selective Additions of Organometal Reagents to Carbonyl Compounds. Curr. Org. Chem.2007, 11 (2), 127–157.
- Carreira, E. M.; Kvaerno, L. Classics in Stereoselective Synthesis. Wiley-VCH: Weinheim, 2009.
- Trost, B. M.; Weiss, A. H. The Enantioselective Addition of Vinylzinc Reagents to Aldehydes. Adv. Synth.
- Coppola, G. M.; Trost, B. M. Asymmetric Synthesis: Construction of Chiral Molecules Using Amino Acids. Wiley: New York, 1986.
- Noyori, R.; Kitamura, M. Enantioselective Addition of Organometallic Reagents to Carbonyl Compounds: Chirality Transfer, Multiplication, and Amplification. Angew. Chem. Int. Ed. Engl.1991, 30 (1), 49–69.
- Bergmeier, S. C. The Synthesis of Vicinal Amino Alcohols. Tetrahedron2000, 56 (17), 2561–2576.
- Ager, D. J.; Prakash, I.; Schaad, D. R. 1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis. Chem. Rev.1996, 96 (2), 835–876.
Sources
A Comparative Guide to Chiral Auxiliaries: (1R,2R)-2-(Propylamino)cyclohexanol versus Oppolzer's Camphorsultam
For Researchers, Scientists, and Drug Development Professionals
In the landscape of asymmetric synthesis, the choice of a chiral auxiliary is a critical decision that profoundly influences the stereochemical outcome of a reaction. For decades, Oppolzer's camphorsultam has been a stalwart and versatile tool, prized for its rigidity and high facial selectivity in a multitude of transformations. However, the continuous pursuit of more efficient, economical, and adaptable synthetic methodologies has led to the exploration of alternative chiral auxiliaries. This guide provides an in-depth technical comparison between the well-established Oppolzer's camphorsultam and the promising, yet less documented, (1R,2R)-2-(Propylamino)cyclohexanol. While direct comparative experimental data for the latter is scarce, this guide will draw upon data from structurally related amino alcohol-derived auxiliaries to project its potential advantages and provide a forward-looking perspective for the discerning synthetic chemist.
The Archetype of Rigidity: Oppolzer's Camphorsultam
Oppolzer's camphorsultam, a chiral sulfonamide derived from naturally abundant camphor, has been a cornerstone of asymmetric synthesis for its exceptional stereodirecting ability.[1][2] Its rigid bicyclic framework minimizes conformational ambiguity, providing a well-defined steric environment that effectively shields one face of an attached prochiral substrate.[2]
Key Strengths of Oppolzer's Camphorsultam:
-
Broad Applicability: It has been successfully employed in a wide range of reactions, including Diels-Alder cycloadditions, alkylations, aldol reactions, and conjugate additions.[3][4][5]
-
High Diastereoselectivity: The rigid camphor backbone typically leads to excellent levels of stereocontrol, often exceeding 95% diastereomeric excess (d.e.).
-
Predictable Stereochemical Outcomes: The stereochemical outcome is generally predictable based on the chelation of the carbonyl and sulfonyl oxygens to a metal cation, which orients the enolate for a sterically directed reaction.
-
Chemical Stability: The sultam ring is robust and can withstand a variety of reaction conditions.
Limitations to Consider:
-
Synthesis and Cost: While derived from camphor, its synthesis involves multiple steps, which can contribute to its overall cost.
-
Cleavage Conditions: Removal of the auxiliary often requires strong reducing agents like lithium aluminum hydride (LiAlH₄) or harsh hydrolytic conditions, which may not be compatible with sensitive functional groups in the product.
-
Crystallinity of Derivatives: N-acylated derivatives of Oppolzer's camphorsultam are often highly crystalline, which can be advantageous for purification but may also lead to solubility issues.
The Promise of Flexibility and Facile Cleavage: (1R,2R)-2-(Propylamino)cyclohexanol
Chiral auxiliaries derived from 1,2-amino alcohols, such as (1R,2R)-2-(Propylamino)cyclohexanol, represent an attractive alternative to sultam-based auxiliaries. While direct experimental data on the N-propyl derivative is limited, the performance of related N-alkylated 2-aminocyclohexanol and other amino alcohol-derived auxiliaries in asymmetric synthesis provides a strong basis for inferring its potential.[6]
(1R,2R)-2-(Propylamino)cyclohexanol can be readily synthesized from the commercially available and relatively inexpensive (1R,2R)-2-aminocyclohexanol through N-alkylation. This accessibility presents a potential cost advantage over Oppolzer's camphorsultam.
Projected Advantages of (1R,2R)-2-(Propylamino)cyclohexanol:
-
Facile Cleavage: A significant projected advantage lies in the milder conditions required for the removal of the auxiliary. N-acyl derivatives of amino alcohols can typically be cleaved under mild hydrolytic conditions (acidic or basic), which preserves the integrity of sensitive functional groups in the final product. This contrasts with the often harsh conditions required to cleave the sulfonamide bond in Oppolzer's camphorsultam.
-
Chelation Control: The 1,2-amino alcohol moiety is an excellent chelating group for metal cations. In a manner analogous to other amino alcohol-derived auxiliaries, the lithium enolate of an N-acyl derivative of (1R,2R)-2-(Propylamino)cyclohexanol is expected to form a rigid five-membered chelate, effectively blocking one face of the enolate and leading to high diastereoselectivity in reactions such as alkylations and aldol additions.
-
Tunable Steric and Electronic Properties: The N-propyl group offers a different steric environment compared to the camphor backbone. Furthermore, the electronic properties of the amino group can be modulated by the choice of the N-substituent, potentially allowing for fine-tuning of reactivity and selectivity.
-
Potential for High Diastereoselectivity: Studies on oxazolidinones derived from related amino alcohols, such as (1S,2R)-2-aminocyclopentan-1-ol, have demonstrated excellent diastereofacial selectivities (>99% d.e.) in asymmetric alkylations and aldol reactions.[6] This suggests that the cyclohexanol-based auxiliary has the potential to achieve comparable levels of stereocontrol.
Head-to-Head Comparison: A Data-Informed Projection
While a direct, experimentally validated comparison is not yet available in the literature, we can construct a projected performance comparison based on the known attributes of Oppolzer's camphorsultam and the data from analogous amino alcohol-derived auxiliaries.
| Feature | Oppolzer's Camphorsultam | (1R,2R)-2-(Propylamino)cyclohexanol (Projected) |
| Source | Derived from camphor | Derived from (1R,2R)-2-aminocyclohexanol |
| Synthesis | Multi-step synthesis | Potentially a one-step N-alkylation from a commercial starting material |
| Cost | Moderate to high | Potentially low to moderate |
| Stereocontrol | High, due to rigid bicyclic structure | Potentially high, via chelation control |
| Versatility | Proven in a wide range of reactions | Potentially applicable to alkylations, aldol reactions, Michael additions |
| Cleavage | Often requires harsh conditions (e.g., LiAlH₄, strong acid/base) | Expected to be cleaved under mild hydrolytic conditions |
| Recyclability | Recoverable, but may require purification | Recoverable |
Experimental Workflows: A Glimpse into the Synthetic Utility
To illustrate the practical application of these auxiliaries, let's consider a typical asymmetric alkylation reaction.
Oppolzer's Camphorsultam in Asymmetric Alkylation
Caption: Workflow for asymmetric alkylation using Oppolzer's camphorsultam.
Projected Workflow for (1R,2R)-2-(Propylamino)cyclohexanol in Asymmetric Alkylation
Caption: Projected workflow for asymmetric alkylation using (1R,2R)-2-(Propylamino)cyclohexanol.
Mechanistic Rationale: Rigidity vs. Chelation
The stereochemical control exerted by these two auxiliaries stems from different, yet effective, principles.
Caption: Mechanistic comparison of stereocontrol.
Conclusion and Future Outlook
Oppolzer's camphorsultam remains a powerful and reliable chiral auxiliary for a wide range of asymmetric transformations, backed by a wealth of literature and a deep understanding of its stereodirecting effects. Its primary drawbacks lie in its synthesis and the often harsh conditions required for its removal.
(1R,2R)-2-(Propylamino)cyclohexanol, and related N-substituted 2-aminocyclohexanols, emerge as highly promising alternatives. While awaiting direct experimental validation, the data from analogous systems strongly suggest that these auxiliaries could offer significant advantages, most notably in the ease of cleavage, which is a critical consideration in the synthesis of complex and delicate molecules. The projected ability to achieve high levels of diastereoselectivity through chelation control, coupled with their potential cost-effectiveness, makes them a compelling area for future research and development.
For researchers and drug development professionals, the choice between these auxiliaries will depend on the specific requirements of the synthetic route. For robustness and a proven track record, Oppolzer's camphorsultam is an excellent choice. However, for syntheses involving sensitive substrates where mild cleavage conditions are paramount, exploring the potential of (1R,2R)-2-(Propylamino)cyclohexanol and its analogues could unlock more efficient and elegant synthetic pathways. The development and thorough investigation of this class of chiral auxiliaries are poised to provide valuable new tools for the modern synthetic chemist.
References
- Oppolzer, W. Camphorsultam-An Excellent Chiral Reagent for Enantiomer Resolution and Determination of Absolute Stereochemistry. Pure and Applied Chemistry, 1990, 62(7), 1241-1250.
- Chen, Y.; Chen, Y. Recent advances in the application of the Oppolzer camphorsultam as a chiral auxiliary. Tetrahedron: Asymmetry, 2014, 25(15), 1061-1072.
- Ghosh, A. K.; Fidanze, S. Asymmetric alkylations and aldol reactions: (1S,2R)-2-aminocyclopentan-1-ol derived new chiral auxiliary. Tetrahedron Letters, 2000, 41(43), 8273-8277.
- Myers, A. G.; Yang, B. H.; Chen, H.; McKinstry, L.; Kopecky, D. J.; Gleason, J. L. Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Carboxylic Acids, Alcohols, Aldehydes, and Ketones. Journal of the American Chemical Society, 1997, 119(28), 6496-6511.
- Jung, M. E.; Vaccaro, W. D.; Buszek, K. R. Asymmetric Diels-Alder Reactions of Chiral Alkoxy Iminium Salts. Tetrahedron Letters, 1987, 28(45), 5487-5490.
- Oppolzer, W.; Moretti, R.; Thomi, S. Asymmetric Alkylation of Camphor-Derived N-Glycinoyl-sultam: A New Route to Enantiomerically Pure α-Amino Acids. Tetrahedron Letters, 1989, 30(45), 6009-6010.
- Oppolzer, W.; Blagg, J.; Rodriguez, I.; Walther, E. Asymmetric Aldol-Type Reactions of Chiral N-Acylsultams. Journal of the American Chemical Society, 1990, 112(7), 2767-2772.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Camphorsultam - Wikipedia [en.wikipedia.org]
- 3. Recent Advances in the Enantioselective Organocatalytic [4+2] Cycloadditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Oppolzer sultam directed aldol as a key step for the stereoselective syntheses of antitumor antibiotic belactosin C and its synthetic congeners - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Diastereoselective and enantioselective conjugate addition reactions utilizing α,β-unsaturated amides and lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Asymmetric alkylations and aldol reactions: (1S,2R)-2-aminocyclopentan-1-ol derived new chiral auxiliary - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Chiral Auxiliaries: A Quantitative Comparison of Diastereomeric Ratios
For researchers, synthetic chemists, and professionals in drug development, the precise control of stereochemistry is paramount. The biological activity of a molecule is often intrinsically linked to its three-dimensional structure, making the synthesis of enantiomerically pure compounds a critical endeavor.[1] Among the various strategies in asymmetric synthesis, the use of chiral auxiliaries remains a robust and reliable method, particularly in the early stages of drug development where predictability and efficiency are key.[2] A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction.[3] After the desired transformation, the auxiliary is cleaved and can ideally be recovered for reuse.
This guide provides an in-depth, quantitative comparison of the performance of three of the most influential classes of chiral auxiliaries: Evans' oxazolidinones, Oppolzer's sultams, and Myers' pseudoephedrine amides. We will delve into the mechanistic underpinnings of their stereodirecting power, present comparative data on their effectiveness in key transformations, and provide detailed experimental protocols to bridge theory with practice.
The Cornerstone of Asymmetric Synthesis: Understanding Diastereoselection
The fundamental principle behind the use of chiral auxiliaries is the conversion of a prochiral substrate into a chiral molecule containing the auxiliary. This new molecule exists as a pair of diastereomers, which have different physical and chemical properties. The subsequent reaction of this chiral substrate with a reagent creates a new stereocenter, and due to the influence of the chiral auxiliary, one diastereomer of the product is formed in excess over the other. The degree of this preference is quantified by the diastereomeric ratio (d.r.) or diastereomeric excess (d.e.).
The effectiveness of a chiral auxiliary is primarily judged by its ability to induce high diastereoselectivity in a given reaction. This is a direct consequence of the energy difference between the diastereomeric transition states leading to the different product diastereomers. A larger energy difference results in a higher diastereomeric ratio.
Quantifying Stereochemical Control: Determination of Diastereomeric Ratios
Accurate determination of the diastereomeric ratio is crucial for evaluating the success of an asymmetric reaction. The two most common methods employed are:
-
¹H NMR Spectroscopy: In many cases, the diastereomers of a product will have distinct signals in the proton NMR spectrum. By integrating the signals corresponding to each diastereomer, their relative ratio can be determined. This method is often quick and non-destructive.
-
High-Performance Liquid Chromatography (HPLC) on a Chiral Stationary Phase: Chiral HPLC is a powerful technique for separating enantiomers and diastereomers. By analyzing the crude reaction mixture, the relative peak areas of the diastereomers can be used to determine the diastereomeric ratio with high accuracy.
A Comparative Analysis of Leading Chiral Auxiliaries
The choice of a chiral auxiliary is a critical decision in the design of an asymmetric synthesis. Factors to consider include the desired stereochemical outcome, the nature of the substrate and reagents, the reaction conditions, and the ease of auxiliary attachment and removal. Here, we compare the performance of three classes of auxiliaries that have proven to be highly effective and versatile.
Evans' Oxazolidinone Auxiliaries
Developed by David A. Evans, oxazolidinone auxiliaries are among the most widely used and well-studied chiral auxiliaries.[3] They are readily prepared from amino acids and provide excellent stereocontrol in a variety of C-C bond-forming reactions, most notably aldol and alkylation reactions.[3][4]
The Stereochemical Model: The Zimmerman-Traxler Transition State
The high diastereoselectivity observed with Evans' auxiliaries in aldol reactions is rationalized by the Zimmerman-Traxler model.[5] Formation of a Z-enolate, directed by the bulky substituent at the 4-position of the oxazolidinone, is followed by reaction with an aldehyde through a chair-like six-membered transition state. The substituent on the auxiliary effectively shields one face of the enolate, forcing the aldehyde to approach from the less hindered face. This leads to the predictable formation of the syn-aldol product.[4]
Figure 1: A simplified representation of the Zimmerman-Traxler model for the Evans aldol reaction.
Quantitative Performance Data: Evans' Auxiliaries
| Reaction Type | Substrate | Electrophile | Diastereomeric Ratio (syn:anti) | Reference |
| Aldol Reaction | Propionyl oxazolidinone | Benzaldehyde | >99:1 | [4] |
| Aldol Reaction | Propionyl oxazolidinone | Isovaleraldehyde | 98:2 | [4] |
| Aldol Reaction | Acetyl oxazolidinone | Benzaldehyde | 95:5 | [6] |
| Alkylation | Propionyl oxazolidinone | Benzyl bromide | 99:1 | [3] |
| Alkylation | Propionyl oxazolidinone | Methyl iodide | 95:5 | [7] |
Experimental Protocol: Asymmetric Aldol Reaction using an Evans' Oxazolidinone Auxiliary
This protocol is a representative example for the synthesis of a syn-aldol product.
Step 1: Acylation of the Chiral Auxiliary
-
To a solution of (4R,5S)-4-methyl-5-phenyloxazolidin-2-one (1.0 eq) in anhydrous THF at -78 °C, add n-butyllithium (1.05 eq) dropwise.
-
Stir the solution for 15 minutes, then add propionyl chloride (1.1 eq).
-
Allow the reaction to warm to room temperature and stir for 1 hour.
-
Quench the reaction with saturated aqueous NH₄Cl and extract with ethyl acetate.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash chromatography.
Step 2: Diastereoselective Aldol Reaction
-
To a solution of the N-propionyl oxazolidinone (1.0 eq) in anhydrous CH₂Cl₂ at 0 °C, add dibutylboron triflate (1.1 eq) followed by triethylamine (1.2 eq).
-
Stir the solution for 30 minutes, then cool to -78 °C.
-
Add the aldehyde (1.2 eq) dropwise and stir the reaction mixture for 2 hours at -78 °C.
-
Quench the reaction with a pH 7 buffer and allow it to warm to room temperature.
-
Extract the aqueous layer with CH₂Cl₂, combine the organic layers, dry over Na₂SO₄, filter, and concentrate.
-
The crude diastereomeric ratio can be determined by ¹H NMR analysis of the crude product. Purify by flash chromatography.
Step 3: Cleavage of the Chiral Auxiliary
-
To a solution of the aldol adduct (1.0 eq) in a mixture of THF and water at 0 °C, add 30% aqueous hydrogen peroxide (4.0 eq) followed by lithium hydroxide (2.0 eq).
-
Stir the reaction vigorously for 4 hours.
-
Quench the excess peroxide with aqueous sodium sulfite.
-
Extract the desired carboxylic acid into a suitable organic solvent. The chiral auxiliary can be recovered from the aqueous layer.
Figure 2: A flowchart illustrating the key stages of an Evans' auxiliary-directed aldol reaction.
Oppolzer's Sultam Auxiliaries
Based on the rigid bicyclic framework of camphor, Oppolzer's sultams are another class of highly effective chiral auxiliaries.[8] Their well-defined steric environment leads to excellent levels of asymmetric induction in a range of reactions, including Diels-Alder reactions, aldol additions, and alkylations.
The Stereochemical Model: Steric Shielding
The stereochemical outcome of reactions using Oppolzer's sultams is primarily governed by steric hindrance. The bulky camphor backbone effectively blocks one face of the reactive intermediate (e.g., an enolate or a dienophile), directing the incoming reagent to the opposite, less hindered face. In Diels-Alder reactions, the sultam auxiliary attached to the dienophile directs the approach of the diene.
Quantitative Performance Data: Oppolzer's Sultams
| Reaction Type | Diene/Substrate | Dienophile/Electrophile | Diastereomeric Ratio | Reference |
| Diels-Alder | Cyclopentadiene | N-Acryloylsultam | 98.5:1.5 (endo:exo) | [9] |
| Diels-Alder | Isoprene | N-Crotonoylsultam | >95:5 | [10] |
| Aldol Reaction | Propionyl sultam | Benzaldehyde | >95:5 (syn) | [8] |
| Alkylation | Propionyl sultam | Benzyl bromide | >97:3 | [11] |
Experimental Protocol: Asymmetric Diels-Alder Reaction using an Oppolzer's Sultam Auxiliary
This protocol describes a typical Lewis acid-catalyzed Diels-Alder reaction.
Step 1: Preparation of the N-Acryloylsultam
-
To a solution of the Oppolzer's sultam (1.0 eq) in anhydrous THF at 0 °C, add sodium hydride (1.1 eq) portion-wise.
-
Stir for 30 minutes, then add acryloyl chloride (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2 hours.
-
Quench with water and extract with ethyl acetate.
-
Dry the organic layer, concentrate, and purify by chromatography.
Step 2: Diastereoselective Diels-Alder Reaction
-
To a solution of the N-acryloylsultam (1.0 eq) in anhydrous CH₂Cl₂ at -78 °C, add a Lewis acid such as diethylaluminum chloride (1.2 eq).
-
Stir for 15 minutes, then add freshly cracked cyclopentadiene (3.0 eq).
-
Stir the reaction at -78 °C for 3 hours.
-
Quench with saturated aqueous NaHCO₃ and warm to room temperature.
-
Extract with CH₂Cl₂, dry the combined organic layers, and concentrate.
-
Determine the diastereomeric ratio of the crude product by ¹H NMR or chiral HPLC and purify by flash chromatography.
Step 3: Reductive Cleavage of the Chiral Auxiliary
-
To a solution of the Diels-Alder adduct (1.0 eq) in anhydrous THF at 0 °C, add lithium aluminum hydride (1.5 eq) portion-wise.
-
Stir the reaction for 1 hour at 0 °C.
-
Carefully quench the reaction by the sequential addition of water, 15% aqueous NaOH, and water.
-
Filter the resulting suspension and wash the solid with THF.
-
Concentrate the filtrate to obtain the chiral alcohol. The chiral auxiliary can be recovered by an acidic workup of the solid.
Myers' Pseudoephedrine Amides
The use of pseudoephedrine as a chiral auxiliary, pioneered by Andrew G. Myers, provides a practical and cost-effective method for the asymmetric alkylation of carboxylic acid derivatives.[2][12] Both enantiomers of pseudoephedrine are readily available and inexpensive.
The Stereochemical Model: Chelation-Controlled Enolate Alkylation
The high diastereoselectivity of alkylations using pseudoephedrine amides is attributed to a rigid, chelated (Z)-enolate intermediate.[2] Deprotonation with a strong base like lithium diisopropylamide (LDA) in the presence of lithium chloride generates a lithium enolate that is chelated to the oxygen of the auxiliary's hydroxyl group. This chelation, along with the steric bulk of the phenyl group, effectively blocks one face of the enolate, leading to highly diastereoselective alkylation from the opposite face.[13]
Sources
- 1. Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Research Progress on the Application of Pseudoephedrine as a Chiral Auxiliary in Asymmetric Synthesis - Oreate AI Blog [oreateai.com]
- 3. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 4. Evans Aldol Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 5. m.youtube.com [m.youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. uwindsor.ca [uwindsor.ca]
- 8. Oppolzer sultam directed aldol as a key step for the stereoselective syntheses of antitumor antibiotic belactosin C and its synthetic congeners - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 10. e3s-conferences.org [e3s-conferences.org]
- 11. researchgate.net [researchgate.net]
- 12. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 13. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
